Cy3-PEG2-TCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C45H63ClN4O5 |
|---|---|
Molecular Weight |
775.5 g/mol |
IUPAC Name |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate chloride |
InChI |
InChI=1S/C45H62N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h10,13-16,18-19,21-26,35H,6-9,11-12,17,20,27-34H2,1-5H3,(H-,46,47,50,51);1H/b19-10+; |
InChI Key |
ZGHZYWVOQHWRNL-ZIOFAICLSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cy3-PEG2-TCO and Tetrazine Ligation
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the mechanism, kinetics, and practical application of the bioorthogonal ligation between Cy3-PEG2-TCO and tetrazine derivatives. This reaction is a cornerstone of modern bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems.
Core Principles and Mechanism
The conjugation of a this compound molecule with a tetrazine-functionalized partner is a bioorthogonal reaction, meaning it proceeds with high specificity and efficiency in a biological environment without interfering with native biochemical processes.[1][] The underlying mechanism is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition .[3][4]
This reaction involves a [4+2] cycloaddition between an electron-deficient diene (the 1,2,4,5-tetrazine) and an electron-rich, strained dienophile (the trans-cyclooctene or TCO). The key steps are:
-
Cycloaddition: The tetrazine and TCO moieties rapidly react to form an unstable bicyclic intermediate.
-
Retro-Diels-Alder Reaction: This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).
-
Stable Product Formation: The process results in the formation of a stable dihydropyridazine linkage, which may further oxidize to a pyridazine.
The primary driving force for this reaction is the release of ring strain from the TCO molecule, which allows the reaction to proceed rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes the TCO-tetrazine ligation exceptionally well-suited for live-cell imaging and in vivo applications.
Component Analysis
-
Cy3 (Cyanine 3): A bright and photostable fluorescent dye that serves as the reporter molecule. Its photophysical properties, such as quantum yield and fluorescence lifetime, can be influenced by its local environment and conjugation to biomolecules.
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic linker that enhances the aqueous solubility of the TCO moiety and provides a flexible spacer between the fluorophore and the target molecule. This can improve reaction efficiency and minimize steric hindrance.
-
TCO (trans-Cyclooctene): A highly strained alkene that acts as the dienophile. The inherent ring strain is the key to its high reactivity with tetrazines. Different TCO derivatives have been developed to enhance stability and reaction kinetics.
-
Tetrazine: A six-membered aromatic ring containing four nitrogen atoms. It functions as the electron-deficient diene in the IEDDA reaction. The reactivity of the tetrazine can be tuned by modifying its substituents; electron-withdrawing groups generally increase the reaction rate.
Quantitative Data
The TCO-tetrazine ligation is renowned for its exceptional speed, with second-order rate constants (k₂) that are several orders of magnitude higher than other bioorthogonal reactions like strain-promoted azide-alkyne cycloaddition (SPAAC).
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
| Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine + trans-cyclooctene | ~2,000 | 9:1 Methanol:Water, 25°C | |
| 3,6-diphenyl-s-tetrazine + s-TCO | 3,100 | Methanol, 25°C | |
| 3,6-dipyridyl-s-tetrazine + d-TCO | 366,000 ± 15,000 | Water, 25°C | |
| General TCO-Tetrazine Range | 800 - 30,000+ | Aqueous Media | |
| Highly Reactive Systems | Up to 3.3 x 10⁶ | Aqueous Media |
Note: "s-TCO" and "d-TCO" refer to conformationally strained derivatives of trans-cyclooctene designed for enhanced reactivity and stability.
Table 2: Photophysical Properties of Cy3
| Property | Value | Conditions | Reference |
| Excitation Maximum (λ_ex) | ~550 nm | Aqueous Buffer | |
| Emission Maximum (λ_em) | ~570 nm | Aqueous Buffer | |
| Fluorescence Quantum Yield (Φ_f) | 0.67 - 0.85 (for Cy3B) | Aqueous Buffer | |
| Fluorescence Lifetime (τ_f) | ~2.0 - 2.8 ns (conjugated) | Varies with environment |
The fluorescence properties of Cy3 are highly sensitive to its microenvironment, including attachment to biomolecules, which can restrict photoisomerization and alter quantum yield and lifetime.
Experimental Protocols
Below is a generalized protocol for labeling a tetrazine-modified protein with a TCO-functionalized fluorescent probe like this compound.
Protocol: Labeling a Tetrazine-Modified Protein with this compound
1. Materials and Reagents:
-
Tetrazine-modified protein (Protein-Tz) in a suitable amine-free buffer (e.g., PBS, pH 7.4).
-
This compound, dissolved in a compatible organic solvent like DMSO to create a stock solution (e.g., 10 mM).
-
Reaction Buffer: PBS or other amine-free buffer at a pH range of 6-9.
-
Size-exclusion chromatography (SEC) column or spin desalting column for purification.
2. Procedure:
-
Protein Preparation: Prepare the Protein-Tz solution at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
Reagent Preparation: Immediately before use, dilute the this compound stock solution to a working concentration with the reaction buffer.
-
Ligation Reaction: Add the this compound solution to the Protein-Tz solution. A molar excess of the TCO reagent (e.g., 1.5 to 20-fold) is often used to ensure complete labeling of the protein. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Due to the rapid kinetics, incubation times can be short, typically ranging from 30 to 60 minutes. Reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance around 520 nm.
-
Purification: Remove the unreacted this compound from the labeled protein conjugate using a spin desalting column or size-exclusion chromatography.
-
Characterization: Confirm successful conjugation and determine the degree of labeling using UV-Vis spectroscopy (measuring absorbance of the protein at 280 nm and Cy3 at ~550 nm) and/or mass spectrometry. The labeled protein is now ready for downstream applications.
Troubleshooting:
-
Poor Labeling: Ensure the protein buffer is free of amine contaminants like Tris, which can react with NHS esters if the TCO was introduced via this chemistry. Verify the concentrations of both reactants.
-
Precipitation: The PEG2 linker enhances solubility, but if precipitation occurs, consider using a small amount of a compatible organic co-solvent like DMSO.
-
Reagent Instability: Highly reactive TCO derivatives can have limited shelf-life and may be sensitive to thiols. Store reagents as recommended by the manufacturer, typically under an inert atmosphere and protected from light.
Visualizations
Reaction Mechanism Diagram
Caption: Mechanism of the TCO-Tetrazine IEDDA Ligation.
Experimental Workflow Diagram
References
An In-depth Technical Guide to Cy3-PEG2-TCO: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe Cy3-PEG2-TCO, detailing its chemical structure, key properties, and its application in the field of bioconjugation through click chemistry. The information is intended to support researchers and professionals in the design and execution of experiments involving fluorescent labeling of biomolecules for a variety of applications, including cellular imaging and drug development.
Core Chemical and Physical Properties
This compound is a specialized fluorescent dye derivative. It comprises three key functional components: the cyanine 3 (Cy3) fluorophore, a short polyethylene glycol (PEG) spacer, and a strained trans-cyclooctene (TCO) group. The Cy3 core provides the molecule's fluorescent properties, emitting a bright orange light upon excitation. The hydrophilic PEG spacer enhances solubility in aqueous buffers and reduces steric hindrance, improving conjugation efficiency. The TCO group is a highly reactive dienophile that readily participates in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules. This "click chemistry" reaction is notable for its high speed, specificity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C45H63ClN4O5 | [1][2] |
| Molecular Weight | 775.46 g/mol | [1] |
| Excitation Maximum (λex) | ~550 - 555 nm | [3][4] |
| Emission Maximum (λem) | ~570 nm | |
| Solubility | Water, DMSO, DMF | |
| Appearance | Solid | |
| Storage Conditions | -20°C, protect from light, stored under nitrogen |
Experimental Applications and Protocols
The primary application of this compound is the fluorescent labeling of biomolecules that have been pre-functionalized with a tetrazine moiety. This two-step approach allows for highly specific and efficient labeling in complex biological samples, including live cells.
General Experimental Workflow
The overall process for labeling a target biomolecule (e.g., a protein) with this compound involves two main stages:
-
Introduction of a Tetrazine Moiety: The target biomolecule is first chemically modified to introduce a tetrazine group. This is typically achieved by reacting the biomolecule with a tetrazine-containing reagent that has a reactive group targeting a specific functional group on the biomolecule (e.g., a Tetrazine-NHS ester for reacting with primary amines on proteins).
-
TCO-Tetrazine Ligation (Click Reaction): The tetrazine-modified biomolecule is then reacted with this compound. The TCO group on the dye reacts specifically and rapidly with the tetrazine group on the biomolecule, forming a stable covalent bond.
Caption: General workflow for labeling a biomolecule with this compound.
Detailed Experimental Protocol: Protein Labeling and Imaging
This protocol provides a representative example of how to label a protein with this compound and subsequently visualize it using fluorescence microscopy.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-NHS ester
-
Anhydrous DMSO or DMF
-
This compound
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns or other size-exclusion chromatography system
-
Phosphate-buffered saline (PBS)
-
Formaldehyde or other suitable fixative
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filter sets for Cy3 and DAPI
Procedure:
Part 1: Preparation of Tetrazine-Labeled Protein
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting spin column.
-
Tetrazine-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove excess, unreacted tetrazine reagent by passing the protein solution through a desalting spin column.
Part 2: Click Reaction with this compound
-
Reactant Preparation: Prepare the purified tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4). Dissolve this compound in DMSO to a stock concentration of 1-10 mM.
-
Click Reaction: Add a 1.5- to 5-fold molar excess of the this compound solution to the tetrazine-labeled protein.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.
-
Purification of Labeled Protein: Remove unreacted this compound using a desalting spin column or size-exclusion chromatography.
Part 3: Fluorescence Microscopy
-
Cell Culture and Treatment: Seed cells on coverslips and culture overnight. Treat the cells with the Cy3-labeled protein under desired experimental conditions.
-
Fixation: Wash the cells with PBS and then fix with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for Cy3 (for the labeled protein) and DAPI (for the nucleus).
Caption: Detailed experimental workflow for protein labeling and imaging.
Logical Relationships and Considerations
The success of experiments utilizing this compound relies on the careful consideration of the relationships between the different components and steps of the workflow.
References
A Technical Guide to the Spectral Properties of Cy3-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of the fluorescent probe Cy3-PEG2-TCO. Designed for researchers in molecular biology, bio-conjugation, and drug development, this document outlines the essential spectral characteristics, a detailed experimental protocol for their determination, and a visualization of the underlying principles of fluorescence. This compound is a valuable tool for labeling and tracking biomolecules, leveraging the bright and stable fluorescence of the Cyanine3 (Cy3) dye, combined with a polyethylene glycol (PEG) spacer and a TCO (trans-cyclooctene) group for click chemistry applications.
Core Photophysical Properties
The spectral characteristics of this compound are primarily dictated by the Cy3 fluorophore. The PEG2-TCO linker is designed to be spectroscopically silent and generally does not significantly alter the excitation and emission profile of the dye. The following table summarizes the key quantitative data for the Cy3 fluorophore, which serves as a reliable reference for this compound.
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~550 - 555 nm | [1][2][3][4][5] |
| Maximum Emission Wavelength (λem) | ~570 - 576 nm | |
| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.15 | |
| Recommended Excitation Laser | 532 nm or 556 nm | |
| Recommended Filter Set | TRITC (tetramethylrhodamine) |
Experimental Protocol: Determination of Excitation and Emission Spectra
The following is a generalized, detailed methodology for the characterization of the spectral properties of a fluorophore conjugate like this compound using a spectrofluorometer.
1. Objective: To determine the maximum excitation and emission wavelengths and to record the full spectral profiles for this compound.
2. Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (DMSO), depending on the final application and solubility)
-
Spectrofluorometer with a high-intensity light source (e.g., Xenon arc lamp) and monochromators for both excitation and emission pathways.
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a dilute working solution of the fluorophore in the desired final solvent (e.g., PBS). The final concentration should be low enough to avoid inner filter effects. A good starting point is a concentration that yields an absorbance of less than 0.1 at the excitation maximum.
-
Prepare a "blank" sample containing only the solvent.
4. Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time (typically 20-30 minutes) to ensure a stable output.
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but less signal. A common starting point is 2-5 nm.
5. Measurement of the Emission Spectrum:
-
Place the blank cuvette in the spectrofluorometer and perform a blank scan across the expected emission range (e.g., 560 nm to 700 nm) with the excitation wavelength set to the expected maximum (~550 nm). This is to account for solvent Raman scatter and other background signals.
-
Replace the blank with the this compound sample cuvette.
-
Set a fixed excitation wavelength, typically the known absorbance maximum of the fluorophore (~555 nm).
-
Scan the emission monochromator across a predefined wavelength range (e.g., 560 nm to 750 nm) to detect the emitted fluorescence.
-
The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this spectrum is the maximum emission wavelength (λem).
6. Measurement of the Excitation Spectrum:
-
Place the this compound sample cuvette in the spectrofluorometer.
-
Set the emission monochromator to a fixed wavelength, which should be the maximum emission wavelength (λem) determined in the previous step (~570 nm).
-
Scan the excitation monochromator across a range of shorter wavelengths (e.g., 450 nm to 565 nm).
-
The resulting plot of fluorescence intensity versus wavelength is the excitation spectrum. The peak of this spectrum is the maximum excitation wavelength (λex). For most dilute fluorophores, the excitation spectrum profile is nearly identical to its absorption spectrum.
7. Data Analysis:
-
Subtract the blank spectrum from the sample's emission spectrum to correct for background.
-
Normalize the intensity of both the excitation and emission spectra to the maximum peak height (set to 100% or 1.0) for clear visualization and comparison.
-
Identify and report the peak wavelengths for both excitation and emission.
Visualizing the Fluorescence Process
The fundamental principle underlying the spectral properties of this compound is the process of fluorescence. This can be visualized as a sequence of events involving the absorption of light energy and the subsequent emission of light at a longer wavelength.
Caption: The Jablonski diagram illustrates the process of fluorescence.
References
The Principle of Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: An In-depth Technical Guide
The inverse-electron-demand Diels-Alder (IEDDA) reaction has rapidly ascended as a premier bioorthogonal ligation strategy, offering an exceptional combination of rapid kinetics, high specificity, and biocompatibility.[1][2][3] This powerful "click chemistry" tool enables the formation of covalent bonds in complex biological environments without the need for cytotoxic catalysts, revolutionizing fields from targeted drug delivery and molecular imaging to materials science and chemical biology.[2][4] This technical guide provides a comprehensive overview of the core principles of the IEDDA reaction, detailed experimental methodologies, and a curated summary of kinetic data to empower researchers, scientists, and drug development professionals in leveraging this transformative technology.
Core Principles
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, typically a substituted 1,2,4,5-tetrazine, and an electron-rich dienophile. This is in stark contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The unique reactivity of the IEDDA reaction is governed by the frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene dictates the reaction rate. In the IEDDA reaction, the energy gap between the dienophile's HOMO and the diene's LUMO is small, leading to a highly favorable interaction and consequently, exceptionally fast reaction kinetics.
The mechanism proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This intermediate then undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂) and forming a stable dihydropyridazine product. This release of a gaseous byproduct drives the reaction to completion and is a hallmark of the tetrazine-based IEDDA reaction. The reaction can be conveniently monitored by the disappearance of the characteristic color of the tetrazine.
Key Reactants: Dienes and Dienophiles
The versatility of the IEDDA reaction stems from the wide array of dienes and dienophiles that can be employed, each with tunable reactivity and properties.
Dienes: 1,2,4,5-tetrazines are the most commonly used dienes in IEDDA reactions due to their electron-deficient nature and inherent stability in biological systems. The reactivity of the tetrazine can be finely tuned by the substituents at the 3 and 6 positions. Electron-withdrawing groups enhance the dienophile's reactivity by lowering the LUMO energy. For instance, 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine is a highly reactive and commonly used diene in bioorthogonal applications.
Dienophiles: A diverse range of electron-rich dienophiles have been developed for IEDDA reactions. Strained alkenes and alkynes are particularly effective due to the high energy of their HOMO, which is a result of ring strain. Trans-cyclooctene (TCO) and its derivatives are among the most reactive and widely used dienophiles, exhibiting second-order rate constants up to 10⁶ M⁻¹s⁻¹. Other notable dienophiles include norbornenes and bicyclononynes.
Quantitative Data: Reaction Kinetics
The selection of an appropriate diene-dienophile pair is critical for the successful design of an IEDDA-based experiment. The following tables summarize the second-order rate constants for various reactant pairs, providing a quantitative basis for comparison.
| Diene | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| 3,6-di(pyridin-2-yl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | |
| 3,6-diphenyl-s-tetrazine | (E)-bicyclo[6.1.0]non-4-ene | 160 times more reactive than TCO | |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 125 | |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Norbornene | 1.9 | |
| 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 10 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key reactants and a general protocol for bioconjugation.
Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol describes a common method for the synthesis of a highly reactive tetrazine.
Materials:
-
2-cyanopyridine
-
Hydrazine hydrate (80%)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Ethanol (95%)
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Teflon-lined autoclave
Procedure:
-
Combine 2-cyanopyridine (4.0 mmol), 80% hydrazine hydrate (5 ml), CoCl₂·6H₂O (1.0 mmol), and 95% ethanol (4 ml) in a 15-mL Teflon-lined autoclave.
-
Heat the mixture at 120°C for 3 days, followed by slow cooling to room temperature.
-
Wash the resulting mixture with 95% ethanol to collect the crude dihydrotetrazine product.
-
Dissolve the crude dihydrotetrazine in glacial acetic acid and cool in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled solution. The reaction mixture will turn a vibrant pink or red, indicating the formation of the tetrazine.
-
The crude product can be extracted with an organic solvent like dichloromethane and purified by column chromatography on silica gel.
Synthesis of trans-Cyclooctene (TCO) Derivatives
TCO derivatives can be synthesized from cis-cyclooctene through a photochemical flow method. This protocol provides a general overview of the key steps.
Materials:
-
cis-cyclooctene
-
Photosensitizer (e.g., acetone)
-
UV lamp
-
Flow reactor system
Procedure:
-
Prepare a solution of cis-cyclooctene and a photosensitizer in a suitable solvent.
-
Pump the solution through a flow reactor equipped with a UV lamp. The UV irradiation excites the photosensitizer, which then transfers energy to the cis-cyclooctene, promoting its isomerization to the trans-isomer.
-
The output from the reactor contains a mixture of cis- and trans-cyclooctene. The desired trans-isomer can be purified by chromatography.
General Protocol for IEDDA-based Bioconjugation
This protocol outlines a general procedure for labeling a biomolecule with a TCO derivative and subsequent ligation with a tetrazine-functionalized molecule.
Materials:
-
Biomolecule of interest (e.g., protein, antibody)
-
TCO-NHS ester (or other activated TCO derivative)
-
Tetrazine-fluorophore (or other tetrazine-functionalized molecule)
-
Phosphate-buffered saline (PBS)
-
Size-exclusion chromatography columns
Procedure:
-
Modification of the Biomolecule with TCO:
-
Dissolve the biomolecule in PBS at a suitable concentration.
-
Add a molar excess of the TCO-NHS ester to the biomolecule solution. The NHS ester will react with primary amines (e.g., lysine residues) on the surface of the biomolecule.
-
Incubate the reaction mixture at room temperature or 4°C for a specified time (typically 1-2 hours).
-
Remove the excess, unreacted TCO-NHS ester by size-exclusion chromatography.
-
-
Tetrazine Ligation:
-
To the solution of the TCO-modified biomolecule, add the tetrazine-fluorophore solution.
-
The reaction is typically very fast and can be complete within minutes at room temperature.
-
The progress of the reaction can be monitored by the disappearance of the tetrazine's color or by analytical techniques such as mass spectrometry or HPLC.
-
Purify the final conjugate using size-exclusion chromatography to remove any unreacted tetrazine-fluorophore.
-
Applications in Drug Development
The remarkable features of the IEDDA reaction have been harnessed for various applications in drug development, most notably in targeted drug delivery and controlled drug release.
Targeted Drug Delivery
IEDDA chemistry allows for the construction of sophisticated drug delivery systems. For instance, a potent cytotoxic drug can be conjugated to a tetrazine, and this construct can then be administered to a patient who has been pre-treated with an antibody-TCO conjugate that specifically targets tumor cells. The rapid and specific IEDDA reaction then occurs at the tumor site, concentrating the drug where it is needed most and minimizing systemic toxicity.
Controlled Drug Release
A "click-to-release" strategy has been developed that utilizes the IEDDA reaction to trigger the release of a drug from an antibody-drug conjugate (ADC) at the target site. In this approach, a drug is linked to a TCO moiety on an antibody via a cleavable linker. Upon introduction of a tetrazine-based activator, the IEDDA reaction occurs, leading to the cleavage of the linker and the release of the active drug. This provides spatiotemporal control over drug activation, enhancing therapeutic efficacy and reducing off-target effects.
Visualizations
The following diagrams illustrate the core concepts and workflows of the inverse-electron-demand Diels-Alder reaction.
References
- 1. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
The Pivotal Role of PEG Linkers in Cy3-TCO Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems. Among the most powerful of these reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO). This "click chemistry" reaction is prized for its exceptionally fast kinetics and its ability to proceed under physiological conditions without the need for cytotoxic catalysts.[1] When combined with fluorescent dyes such as Cyanine3 (Cy3), TCO-functionalized molecules become powerful tools for a myriad of applications, including molecular imaging, targeted drug delivery, and diagnostics.
This technical guide delves into the critical role of the polyethylene glycol (PEG) linker in Cy3-TCO bioconjugation. The PEG linker, a hydrophilic and flexible polymer, is not merely a passive spacer but an active modulator of the physicochemical and biological properties of the resulting bioconjugate. Understanding the influence of the PEG linker is paramount for the rational design and optimization of Cy3-TCO-based bioconjugates for research and therapeutic applications.
Core Principles of PEG Linkers in Bioconjugation
PEG linkers are composed of repeating ethylene glycol units and are incorporated into bioconjugate design to impart several beneficial properties.[2] The choice of PEG linker, particularly its length, can significantly impact the performance of a Cy3-TCO bioconjugate.[3]
Enhanced Solubility and Reduced Aggregation
A primary challenge in bioconjugation is the often-hydrophobic nature of fluorescent dyes and other payloads, which can lead to poor solubility and aggregation in aqueous biological environments. The inherent hydrophilicity of PEG linkers dramatically improves the water solubility of Cy3-TCO conjugates, which is crucial for their handling and in vivo applications.[4] By preventing aggregation, PEG linkers ensure that the bioconjugate remains monomeric and functional.
Improved Pharmacokinetics and Reduced Immunogenicity
In the context of in vivo applications, PEGylation—the covalent attachment of PEG chains—is a well-established strategy to enhance the pharmacokinetic profile of biomolecules.[2] The hydrophilic PEG chain creates a hydration shell around the bioconjugate, increasing its hydrodynamic radius. This increased size reduces renal clearance, thereby prolonging the circulation half-life of the bioconjugate. Furthermore, the PEG linker can mask immunogenic epitopes on the surface of the biomolecule, reducing the likelihood of an immune response.
Steric Hindrance and Accessibility
The flexible PEG chain acts as a spacer arm, physically separating the Cy3-TCO moiety from the conjugated biomolecule. This separation can be crucial for minimizing steric hindrance, ensuring that the biological activity of the biomolecule and the reactivity of the TCO group are not compromised. However, an excessively long PEG linker could potentially hinder the interaction between the TCO and its tetrazine partner, a factor that requires careful consideration during the design phase.
Impact on Reaction Kinetics
The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine is renowned for its rapid kinetics, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹. While the intrinsic reactivity is primarily dictated by the electronic properties of the TCO and tetrazine moieties, the PEG linker can have a modest influence. Shorter PEG linkers may offer slightly faster kinetics due to less steric hindrance, although this effect is generally less pronounced than the other benefits conferred by PEGylation.
Quantitative Data on the Impact of PEG Linkers
The selection of a PEG linker necessitates a trade-off between various physicochemical and biological properties. The following tables summarize the general trends and available quantitative data on the effect of PEG linker length on key bioconjugate parameters.
| Parameter | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG12) | Key Considerations & Data Highlights |
| Solubility | Moderate Improvement | Significant Improvement | PEGylation enhances the hydrophilicity of the bioconjugate, with longer PEG chains providing a greater effect. This is particularly important for hydrophobic dyes like Cy3 to prevent aggregation in aqueous buffers. |
| In Vivo Circulation (Half-life) | Slower Clearance | Slowest Clearance | Longer PEG chains increase the hydrodynamic radius, leading to reduced renal clearance and a longer circulation half-life. A study on non-binding IgG conjugated to MMAE showed that a PEG8 linker significantly decreased the clearance rate compared to a non-PEGylated version. |
| Immunogenicity | Reduced | Significantly Reduced | The "shielding" effect of the PEG chain masks potential immunogenic sites on the biomolecule. Longer PEGs are generally more effective in reducing immunogenicity. |
| Reaction Kinetics (with Tetrazine) | Potentially Faster | Potentially Slower | While the effect is often minor, very long PEG chains could introduce steric hindrance that slightly reduces the reaction rate with tetrazine. However, the primary driver of kinetics is the TCO-tetrazine pair itself. |
| Labeling Efficiency | High | High | The inclusion of a PEG linker can improve the accessibility of the TCO moiety for conjugation, potentially leading to higher labeling efficiency compared to no linker. One study showed a 4-fold increase in TCO reactivity with the incorporation of a 4-unit PEG chain. |
Table 1: Comparative Effects of Short vs. Long PEG Linkers on Cy3-TCO Bioconjugate Properties.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | 9:1 Methanol/Water |
| TCO | Methyl-substituted tetrazine | ~1000 | Aqueous Media |
| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |
| TCO-PEG12-NHS ester | methyl-tetrazine-PEG8-NHS ester | Not explicitly quantified, but reaction is rapid | PBS buffer |
Table 2: Representative Second-Order Rate Constants for TCO-Tetrazine Reactions. Note: The specific rate for a Cy3-TCO-PEG conjugate will be in a similar range, with minor variations due to the linker and dye.
Experimental Protocols
The following are detailed methodologies for the preparation and characterization of Cy3-TCO bioconjugates.
Protocol 1: Amine-Reactive Labeling of a Protein with Cy3-TCO-PEG-NHS Ester
This protocol describes the conjugation of a Cy3-TCO-PEG linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Cy3-TCO-PEGn-NHS ester (dissolved in anhydrous DMSO or DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
Procedure:
-
Protein Preparation: Buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL using a desalting column to remove any amine-containing buffers or stabilizers.
-
Prepare Cy3-TCO-PEGn-NHS Ester Solution: Immediately before use, dissolve the Cy3-TCO-PEGn-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Cy3-TCO-PEGn-NHS ester to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted Cy3-TCO-PEGn-NHS ester and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Monitoring the TCO-Tetrazine Ligation via UV-Vis Spectroscopy
This protocol allows for the kinetic analysis of the reaction between the Cy3-TCO-PEG-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
Purified Cy3-TCO-PEG-protein conjugate
-
Tetrazine-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine derivative at its λmax (typically between 510-550 nm) in the reaction buffer.
-
Prepare Reactant Solutions: Prepare solutions of the Cy3-TCO-PEG-protein and the tetrazine-functionalized molecule at known concentrations in the Reaction Buffer.
-
Initiate Reaction: In a cuvette, mix the Cy3-TCO-PEG-protein solution with the tetrazine solution. For pseudo-first-order kinetics, one reactant should be in significant excess.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at the λmax of the tetrazine over time. The disappearance of the characteristic pink/red color of the tetrazine is a visual indicator of the reaction's progress.
-
Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to an appropriate rate equation. The second-order rate constant (k₂) can then be calculated.
Protocol 3: Purification and Characterization of the Final Bioconjugate
Purification:
-
Size Exclusion Chromatography (SEC): This is the most common method for purifying the final bioconjugate from unreacted components. The larger bioconjugate will elute before smaller, unreacted molecules.
-
Equilibrate the SEC column with the desired storage buffer.
-
Load the reaction mixture onto the column.
-
Collect fractions and monitor the elution profile using UV-Vis absorbance at 280 nm (for the protein) and the λmax of Cy3 (around 550 nm).
-
Characterization:
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the successful conjugation and determine the degree of labeling (DOL), mass spectrometry is employed. The mass of the bioconjugate will be the mass of the protein plus the mass of the attached Cy3-TCO-PEG moieties.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation. The gel can be imaged for both protein staining (e.g., Coomassie Blue) and Cy3 fluorescence.
Visualizations of Pathways and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key processes in Cy3-TCO bioconjugation.
Caption: Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.
Caption: Experimental workflow for Cy3-TCO bioconjugation.
Caption: Visualization of GPCR signaling with a Cy3-labeled ligand.
Applications in Drug Development
The unique properties of Cy3-TCO-PEG bioconjugates make them invaluable tools in drug development.
-
Pretargeted Imaging and Therapy: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at a tumor site. Subsequently, a smaller, rapidly clearing Cy3-TCO-PEG-labeled imaging agent or therapeutic is administered, which then reacts in vivo with the antibody at the target site. This strategy enhances the target-to-background ratio and reduces off-target toxicity.
-
Antibody-Drug Conjugates (ADCs): Cy3-TCO-PEG linkers can be used in the development of ADCs to attach a cytotoxic drug to an antibody. The Cy3 component allows for the visualization and tracking of the ADC, while the PEG linker improves its pharmacokinetic profile.
-
Studying Receptor-Ligand Interactions: By labeling a ligand with Cy3-TCO-PEG, researchers can visualize its binding to cell surface receptors, such as G-protein-coupled receptors (GPCRs), in real-time. This enables the study of receptor trafficking, internalization, and downstream signaling events.
Conclusion
The PEG linker is a critical component in the design of Cy3-TCO bioconjugates, exerting a profound influence on their solubility, stability, pharmacokinetics, and reactivity. A thorough understanding of the structure-activity relationships of PEG linkers allows for the rational design of bioconjugates with optimized properties for specific applications in research, diagnostics, and drug development. By carefully selecting the appropriate PEG linker length and architecture, researchers can harness the full potential of Cy3-TCO bioconjugation to create highly effective and precisely targeted molecular tools.
References
An In-depth Technical Guide to Click Chemistry for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of click chemistry, a powerful tool for site-specific protein labeling. It delves into the core principles of the two major types of click reactions, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering a comparative analysis to aid in the selection of the most appropriate technique for various research applications. Detailed experimental protocols for key labeling strategies are provided, along with a quantitative summary of reaction kinetics to inform experimental design.
Core Principles of Click Chemistry for Protein Labeling
Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for modifying complex biological molecules like proteins. The foundation of click chemistry lies in the use of bioorthogonal functional groups, which are pairs of reactive moieties that are inert to the vast array of functional groups present in biological systems but react selectively and efficiently with each other. The most prominent click reaction for protein labeling is the azide-alkyne cycloaddition.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[1] This reaction is characterized by its rapid kinetics and high yields, making it a popular choice for in vitro protein labeling.[1][2] The copper(I) catalyst is essential for activating the terminal alkyne, significantly accelerating the reaction rate.[1] However, the cytotoxicity of copper has limited its widespread use in living cells, although the development of copper-chelating ligands has helped to mitigate this issue.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity concerns associated with CuAAC in live-cell applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO), which reacts spontaneously with an azide without the need for a metal catalyst. The high ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed efficiently under physiological conditions. While generally slower than CuAAC, SPAAC is highly biocompatible, making it the preferred method for labeling proteins in living cells and organisms.
Data Presentation: Quantitative Comparison of Click Chemistry Reactions
The choice between different click chemistry reactions often depends on the specific experimental requirements, such as the need for rapid kinetics or absolute biocompatibility. The following tables provide a quantitative comparison of reaction rates for various bioorthogonal reactions used in protein labeling.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst) | 10 - 10,000 | Very fast, high yielding, regioselective. Potential for copper cytotoxicity. Ideal for in vitro applications. |
| SPAAC | BCN + Benzyl Azide | ~0.06 - 0.1 | Copper-free, biocompatible. Slower kinetics compared to other cyclooctynes. |
| SPAAC | DIBO + Benzyl Azide | ~0.3 - 0.7 | Copper-free, good reactivity and stability. |
| SPAAC | DBCO + Benzyl Azide | ~0.6 - 1.0 | Copper-free, fast kinetics for a cyclooctyne, widely used for live-cell imaging. |
| SPAAC | DIFO + Azide | ~0.08 | Copper-free, very fast kinetics due to fluorine substitution, but can be less stable. |
| Staudinger Ligation | Azide + Phosphine | ~0.001 | Copper-free, but slow kinetics and potential for phosphine oxidation. |
Note: Reaction rates can vary depending on the specific reactants, solvent, temperature, and the presence of accelerating ligands.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in click chemistry for protein labeling.
References
A Technical Guide to Fluorescent Labeling of Biomolecules with Cy3-PEG2-TCO
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise and efficient labeling of biomolecules is a cornerstone of modern biological research and therapeutic development. The inverse-electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a powerful tool for bioorthogonal chemistry, offering exceptional kinetics and selectivity in complex biological environments. This guide provides an in-depth technical overview of Cy3-PEG2-TCO, a fluorescent probe that combines the bright and photostable cyanine dye Cy3 with a TCO moiety for the targeted labeling of tetrazine-modified biomolecules. The inclusion of a polyethylene glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance.
This document details the chemical properties of this compound, provides comprehensive protocols for the labeling of proteins and nucleic acids, and presents key quantitative data to facilitate experimental design and optimization.
Core Principles of TCO-Tetrazine Ligation
The conjugation of this compound to a tetrazine-functionalized biomolecule is based on the iEDDA cycloaddition, a type of "click chemistry" that proceeds rapidly without the need for a cytotoxic copper catalyst[1]. This bioorthogonal reaction is driven by the high ring strain of the TCO group, which acts as the dienophile, and the electron-poor tetrazine, which serves as the diene. The reaction forms a stable dihydropyridazine linkage and is characterized by its high efficiency, often exceeding 99%, even at low reactant concentrations[1].
A key advantage of this system is the potential for fluorogenic labeling. The tetrazine moiety can quench the fluorescence of the nearby Cy3 dye. Upon reaction with the TCO, this quenching effect is eliminated, leading to a significant increase in fluorescence intensity, which is highly advantageous for no-wash imaging applications in living cells[2][3][4].
Data Presentation
Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 775.46 g/mol | |
| Formula | C45H63ClN4O5 | |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~565-570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ (for Cy3) | |
| Fluorescence Quantum Yield (ΦF) | ~0.15 (for Cy3, can increase upon conjugation) | |
| Solubility | DMSO, DMF, Water | |
| Storage Conditions | -20°C, protected from light |
TCO-Tetrazine Reaction Kinetics
| Reaction Parameter | Value Range | Conditions | Reference |
| Second-Order Rate Constant (k₂) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | Dependent on specific TCO and tetrazine derivatives, solvent, and temperature. | |
| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO. | ||
| ~2000 M⁻¹s⁻¹ | Dipyridal tetrazine and TCO. | ||
| Reaction pH | 6.0 - 9.0 | PBS buffer. | |
| Reaction Temperature | 4°C to 37°C | Proceeds rapidly even at lower temperatures. | |
| Reaction Time | 5 minutes to 2 hours | Dependent on reactant concentrations and specific pairing. |
Experimental Protocols
Protocol 1: Labeling of Tetrazine-Modified Proteins with this compound
This protocol details the procedure for labeling a protein that has been previously functionalized with a tetrazine moiety.
Materials:
-
Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting spin column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.
-
Prepare Protein Solution: Dissolve the tetrazine-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Labeling Reaction:
-
Add a 1.5 to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C with gentle mixing, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine if it is visible.
-
-
Purification of Labeled Protein:
-
Remove the excess, unreacted this compound using a desalting spin column equilibrated with the desired storage buffer (e.g., PBS).
-
Follow the manufacturer's instructions for the desalting column to collect the purified, labeled protein.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).
-
Store the labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Labeling of Tetrazine-Modified Nucleic Acids with this compound
This protocol outlines the labeling of nucleic acids (DNA or RNA) that have been modified to contain a tetrazine group.
Materials:
-
Tetrazine-modified nucleic acid
-
This compound
-
Anhydrous DMSO or DMF
-
Nuclease-free water
-
Ethanol (100%)
-
3 M Sodium Acetate, pH 5.2
-
Purification spin column or ethanol precipitation reagents
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the tetrazine-modified nucleic acid with a 2-10 fold molar excess of the this compound stock solution in a suitable reaction buffer (e.g., PBS or TE buffer).
-
The final concentration of the nucleic acid should be in the low micromolar range.
-
Incubate the reaction for 1-2 hours at 37°C, protected from light.
-
-
Purification of Labeled Nucleic Acid:
-
Spin Column Purification: Use a nucleic acid purification spin column appropriate for the size of your nucleic acid to remove unreacted this compound, following the manufacturer's protocol.
-
Ethanol Precipitation (Alternative):
-
Add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.
-
Add 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 15-30 minutes to pellet the labeled nucleic acid.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).
-
-
-
Quantification and Storage:
-
Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for nucleic acid) and ~555 nm (for Cy3).
-
Store the labeled nucleic acid at -20°C or -80°C.
-
Mandatory Visualization
Caption: Experimental workflow for labeling biomolecules with this compound.
Caption: Reaction mechanism of TCO-tetrazine ligation.
References
A Technical Guide to Live-Cell Imaging with Cy3 Dyes
Introduction
Cyanine3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine family, widely utilized in biological research for labeling and visualizing a variety of biomolecules within living cells. Its robust photophysical properties, including high molar absorptivity and a good quantum yield in the yellow-orange region of the visible spectrum, make it a workhorse fluorophore for live-cell imaging. This guide provides a comprehensive overview of the fundamental principles, experimental considerations, and protocols for effectively employing Cy3 dyes in live-cell imaging applications, tailored for researchers, scientists, and professionals in drug development.
Core Photophysical Properties of Cy3
The utility of any fluorophore in live-cell imaging is dictated by its photophysical characteristics. Cy3 exhibits properties that have made it a popular choice for many years. Key among these are its excitation and emission maxima, which are well-suited for common laser lines and filter sets found on modern fluorescence microscopes.
Table 1: Quantitative Photophysical Properties of Cy3 Dyes
| Property | Value | Notes |
|---|---|---|
| Excitation Maximum (λ_ex) | ~550 nm | Efficiently excited by the 532 nm and 561 nm laser lines. |
| Emission Maximum (λ_em) | ~570 nm | Emits in the orange-red region of the spectrum. |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | Indicates high efficiency of light absorption. |
| Quantum Yield (Φ) | ~0.15 (in water) | Can be higher when conjugated to biomolecules. |
| Photostability | Moderate | Susceptible to photobleaching under intense illumination. |
Labeling Strategies for Live-Cell Applications
Effective live-cell imaging hinges on the specific and efficient labeling of the target molecule. Cy3 is a versatile dye that can be conjugated to various molecules to achieve targeted labeling.
Immunofluorescence (for cell surface proteins)
While traditional immunofluorescence with antibody labeling is primarily used for fixed cells due to the need for membrane permeabilization to access intracellular targets, it can be adapted for live-cell imaging of extracellular epitopes on cell surface proteins.
Direct Labeling of Proteins
Proteins can be directly labeled with Cy3 derivatives, such as Cy3-NHS ester, which reacts with primary amines. The labeled protein is then introduced into cells via techniques like microinjection.
Self-Labeling Enzyme Tags
A more common and powerful approach for live-cell imaging involves the use of self-labeling enzyme tags like SNAP-tag®, HaloTag®, and CLIP-tag®.
-
SNAP-tag®: A modified O⁶-alkylguanine-DNA alkyltransferase that covalently reacts with O⁶-benzylguanine (BG) derivatives.
-
HaloTag®: A modified haloalkane dehalogenase that forms a covalent bond with chloroalkane ligands.
In these systems, the protein of interest is genetically fused to the tag. Cells expressing this fusion protein are then incubated with the cell-permeable Cy3-conjugated substrate (e.g., BG-Cy3 or a chloroalkane-Cy3 ligand), leading to specific and covalent labeling of the fusion protein.
Caption: Experimental workflow for labeling proteins in live cells using self-labeling tags and Cy3 dyes.
Experimental Protocols
Protocol 1: Live-Cell Labeling with SNAP-tag® and Cy3
This protocol provides a general guideline for labeling a SNAP-tag® fusion protein expressed in mammalian cells.
Materials:
-
Mammalian cells expressing the SNAP-tag® fusion protein of interest, cultured on imaging-suitable dishes (e.g., glass-bottom dishes).
-
Complete cell culture medium.
-
SNAP-Cell® Substrate (e.g., SNAP-Cell® TMR-Star, which has similar spectral properties to Cy3). For this example, we will refer to a generic BG-Cy3 substrate.
-
BG-Cy3 stock solution (e.g., 1 mM in DMSO).
-
Pre-warmed, serum-free medium or live-cell imaging buffer (e.g., HBSS).
-
Fluorescence microscope equipped with appropriate lasers (e.g., 561 nm) and emission filters (e.g., 570-620 nm bandpass).
Methodology:
-
Cell Culture: Culture the cells to an appropriate confluency (typically 60-80%) on the imaging dish.
-
Preparation of Labeling Medium: Dilute the BG-Cy3 stock solution into pre-warmed, serum-free medium to the desired final concentration (typically 1-5 µM).
-
Labeling Reaction:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with pre-warmed serum-free medium.
-
Add the labeling medium to the cells.
-
Incubate at 37°C in a CO₂ incubator for 15-30 minutes.
-
-
Wash Steps:
-
Aspirate the labeling medium.
-
Wash the cells 2-3 times with pre-warmed serum-free medium, incubating for 5-10 minutes during each wash to allow for the diffusion of unbound substrate out of the cells.
-
-
Imaging:
-
Replace the wash medium with a live-cell imaging buffer.
-
Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.
-
Locate the cells and proceed with image acquisition using the appropriate Cy3 settings.
-
Imaging Considerations and Best Practices
To achieve high-quality live-cell imaging data with Cy3, several factors must be carefully controlled.
-
Minimizing Phototoxicity: Intense illumination can lead to the generation of reactive oxygen species (ROS), which can damage cellular components and lead to artifacts or cell death. Use the lowest possible laser power that provides an adequate signal-to-noise ratio.
-
Reducing Photobleaching: Cy3 is susceptible to photobleaching. To mitigate this, limit the exposure time, reduce the frequency of image acquisition, and use imaging modalities that are gentler on the sample, such as spinning disk confocal or TIRF microscopy.
-
Choice of Imaging Medium: Use a phenol red-free imaging medium to reduce background fluorescence. The medium should be buffered (e.g., with HEPES) to maintain physiological pH outside of a CO₂ incubator.
-
Environmental Control: Maintaining cells at 37°C and 5% CO₂ is critical for long-term imaging experiments to ensure cell viability and normal physiological function.
Caption: A generalized signaling pathway initiated by a Cy3-labeled cell surface receptor.
Applications in Drug Development
Live-cell imaging with Cy3-labeled proteins is a powerful tool in drug development for:
-
Target Engagement Studies: Visualizing the binding of a fluorescently labeled drug candidate to its cellular target in real-time.
-
High-Content Screening: Quantifying the effects of compound libraries on cellular processes, such as protein localization, trafficking, or degradation.
-
Mechanism of Action Studies: Elucidating how a drug candidate modulates the function of its target protein within the context of a living cell.
By providing dynamic, quantitative data from a physiological environment, live-cell imaging with Cy3 dyes offers invaluable insights that complement traditional biochemical and fixed-cell assays.
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to Labeling Proteins with Cy3 via TCO-Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the fluorescent labeling of proteins using the cyanine dye Cy3 through a bioorthogonal reaction involving trans-cyclooctene (TCO) and tetrazine. This highly efficient and specific click chemistry reaction is ideal for conjugating biomolecules in complex biological mixtures with minimal side reactions.[1][2]
The TCO-tetrazine ligation is an inverse-electron-demand Diels-Alder cycloaddition that proceeds with exceptionally fast kinetics without the need for a cytotoxic copper catalyst, making it suitable for applications in live-cell imaging and in vivo studies.[1][3] The reaction is irreversible and forms a stable covalent bond, releasing nitrogen gas as the only byproduct.[2]
This guide will cover two primary workflows for labeling a protein of interest (POI) with a Cy3 fluorophore:
-
Labeling of a TCO-modified protein with a Cy3-tetrazine conjugate.
-
Labeling of a tetrazine-modified protein with a Cy3-TCO conjugate.
Experimental Protocols
Workflow 1: Labeling of a TCO-Modified Protein with Cy3-Tetrazine
This workflow involves two main stages: first, the introduction of a TCO group onto the protein, and second, the reaction of the TCO-protein with a Cy3-tetrazine conjugate.
A. Protein Modification with TCO-NHS Ester
This protocol describes the functionalization of a protein with a TCO moiety by reacting primary amines (e.g., the side chain of lysine residues) with a TCO-NHS ester.
Materials:
-
Protein of interest (POI)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
TCO-PEGn-NHS ester (n=2 in this specific case, though other PEG lengths can be used)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Protocol:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting spin column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG2-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction (Optional): Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
-
Purification: Remove excess TCO-NHS ester using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the click reaction or can be stored at 4°C.
B. Click Reaction with Cy3-Tetrazine
This protocol details the ligation of the TCO-labeled protein with a Cy3-tetrazine conjugate.
Materials:
-
TCO-labeled protein
-
Cy3-tetrazine conjugate
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Protocol:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the Cy3-tetrazine conjugate in a compatible solvent (e.g., DMSO, water).
-
Click Reaction: Add a 1.1 to 5-fold molar excess of the Cy3-tetrazine conjugate to the TCO-labeled protein.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification (Optional): If necessary, the final Cy3-labeled protein conjugate can be purified from unreacted starting materials using size-exclusion chromatography.
Workflow 2: Labeling of a Tetrazine-Modified Protein with Cy3-TCO
This workflow is an alternative approach where the protein is first functionalized with a tetrazine moiety, followed by reaction with a Cy3-TCO conjugate.
A. Protein Modification with Tetrazine-NHS Ester
Materials:
-
Protein of interest (POI)
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Methyl-tetrazine-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Protocol:
-
Buffer Exchange: As in Workflow 1, ensure the protein is in an amine-free buffer at 1-5 mg/mL.
-
Prepare Tetrazine-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the tetrazine-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the tetrazine-NHS ester solution to the protein solution.
-
Incubation: Incubate for 1 hour at room temperature with gentle mixing.
-
Quench Reaction (Optional): Stop the reaction with quenching buffer as described above.
-
Purification: Purify the tetrazine-labeled protein using a desalting spin column or dialysis.
B. Click Reaction with Cy3-PEG2-TCO
Materials:
-
Tetrazine-labeled protein
-
This compound conjugate
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Protocol:
-
Prepare Reactants: Prepare the tetrazine-labeled protein in the reaction buffer. Dissolve the this compound conjugate in a compatible solvent.
-
Click Reaction: Add a 1.1 to 5-fold molar excess of the this compound conjugate to the tetrazine-labeled protein.
-
Incubation: Incubate for 30 minutes to 2 hours at room temperature or 37°C.
-
Purification (Optional): Purify the final Cy3-labeled protein conjugate using size-exclusion chromatography if needed.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the TCO-tetrazine click chemistry to aid in experimental design.
Table 1: Reaction Conditions for Protein Modification
| Parameter | Value | Reference |
| Protein Concentration | 1-5 mg/mL | |
| Molar Excess of NHS Ester | 10- to 20-fold | |
| Incubation Time | 1 hour | |
| Incubation Temperature | Room Temperature | |
| Quenching Buffer Conc. | 50-100 mM |
Table 2: Reaction Conditions for TCO-Tetrazine Ligation
| Parameter | Value | Reference |
| Molar Excess of Tetrazine/TCO | 1.1- to 5-fold | |
| Incubation Time | 30 minutes - 2 hours | |
| Incubation Temperature | Room Temperature or 37°C | |
| Reaction pH | 6.0 - 9.0 |
Visualized Workflows
The following diagrams illustrate the logical steps of the described protein labeling workflows.
References
Application Notes and Protocols for Live-Cell Fluorescence Microscopy using Cy3-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Cy3-PEG2-TCO in live-cell fluorescence microscopy. This reagent is a powerful tool for labeling and visualizing biomolecules in their native cellular environment through bioorthogonal chemistry. The protocols and data presented herein are intended to serve as a starting point for experimental design and optimization.
Introduction
This compound is a fluorescent probe designed for bioorthogonal labeling applications. It consists of three key components:
-
Cy3 (Cyanine 3): A bright, orange-fluorescent dye suitable for various fluorescence microscopy techniques.[1][2][3][4]
-
PEG2: A short, hydrophilic polyethylene glycol linker that enhances water solubility and minimizes non-specific binding.
-
TCO (trans-cyclooctene): A strained alkene that serves as a reactive handle for one of the fastest bioorthogonal reactions, the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine-modified molecule.[5]
This two-step labeling strategy (Figure 1) allows for the precise attachment of the Cy3 fluorophore to a target biomolecule that has been metabolically, genetically, or chemically modified to bear a tetrazine moiety. This approach is particularly advantageous for live-cell imaging as it offers high specificity and minimal perturbation to the biological system.
Data Presentation
The following tables summarize the key properties of the Cy3 fluorophore and typical experimental parameters for live-cell labeling using the tetrazine-TCO ligation.
Table 1: Properties of the Cy3 Fluorophore
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550-555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Recommended Laser Line | 532 nm or 561 nm | |
| Recommended Filter Set | TRITC (tetramethylrhodamine) | |
| Key Features | Bright fluorescence, good photostability, suitable for multiplexing |
Table 2: General Parameters for Tetrazine-TCO Live-Cell Labeling
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1-10 µM | Optimal concentration should be determined empirically to maximize signal-to-noise. |
| Tetrazine-labeled Molecule Concentration | Varies (dependent on expression/incorporation) | Should be optimized for sufficient labeling without causing cellular stress. |
| Incubation Time | 15-60 minutes | Shorter times are often sufficient due to the fast reaction kinetics. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Imaging Medium | Phenol red-free medium with HEPES buffer | To reduce background fluorescence and maintain cell health. |
Experimental Protocols
Protocol 1: General Two-Step Live-Cell Labeling
This protocol provides a general workflow for labeling live cells using a tetrazine-modified biomolecule and this compound.
Materials:
-
Live cells expressing or incorporating a tetrazine-tagged molecule of interest, cultured on glass-bottom dishes suitable for microscopy.
-
This compound.
-
Anhydrous DMSO.
-
Live-cell imaging buffer (e.g., phenol red-free DMEM with 25 mM HEPES).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on imaging dishes.
-
Reagent Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual media components.
-
Labeling: a. Dilute the this compound stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed live-cell imaging buffer. b. Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator, protected from light.
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unreacted probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging buffer to the cells. Proceed with fluorescence microscopy using the appropriate laser lines and filter sets for Cy3.
Protocol 2: Labeling of Tetrazine-Modified Cell Surface Proteins
This protocol is specifically for labeling proteins on the cell surface.
Procedure:
-
Cell Culture: Grow cells expressing the tetrazine-modified surface protein of interest on glass-bottom dishes.
-
Washing: Before labeling, gently wash the cells twice with pre-warmed PBS.
-
Primary Labeling (if applicable): If using a two-step antibody-based approach, first incubate the cells with a tetrazine-conjugated primary antibody targeting the protein of interest according to the manufacturer's protocol. Wash away unbound antibody with PBS.
-
This compound Labeling: a. Prepare a solution of this compound in live-cell imaging buffer at the desired concentration (e.g., 1-5 µM). b. Add the solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Final Washes: Wash the cells three times with pre-warmed live-cell imaging buffer.
-
Microscopy: Image the cells immediately in fresh imaging buffer.
Mandatory Visualizations
References
Application Notes and Protocols for Single-Molecule Imaging with Cy3-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-PEG2-TCO is a fluorescent probe designed for highly specific and efficient labeling of biomolecules in single-molecule imaging experiments. This probe combines the bright and photostable cyanine dye, Cy3, with a short polyethylene glycol (PEG) linker and a trans-cyclooctene (TCO) moiety. The TCO group facilitates a bioorthogonal reaction with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry." This reaction is exceptionally fast and occurs under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and tracking of individual molecules.[1] The PEG linker enhances the solubility and reduces non-specific binding of the probe. These characteristics make this compound a powerful tool for studying the dynamics, stoichiometry, and conformational changes of proteins and other biomolecules at the single-molecule level.
Quantitative Data
The photophysical properties of Cy3 are crucial for its application in sensitive fluorescence microscopy. While the specific properties of the this compound conjugate may be proprietary to the manufacturer, the following tables provide representative quantitative data for the Cy3 fluorophore and the TCO-tetrazine ligation reaction to guide experimental design.
Table 1: Photophysical Properties of Cy3
| Property | Value | Notes |
| Excitation Maximum (λex) | ~555 nm | Can be efficiently excited by a 532 nm or 561 nm laser. |
| Emission Maximum (λem) | ~570 nm | Emits in the yellow-orange region of the spectrum. |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | High value indicates efficient light absorption. |
| Fluorescence Quantum Yield (Φ) | 0.15 - 0.30 | Varies depending on the local environment and conjugation partner. |
| Fluorescence Lifetime (τ) | ~1-3 ns | Can be influenced by the molecular environment. |
Table 2: TCO-Tetrazine Ligation Reaction Parameters
| Parameter | Value | Notes |
| Second-Order Rate Constant (k) | 10³ - 10⁶ M⁻¹s⁻¹ | Extremely fast kinetics enable rapid labeling at low concentrations.[2] |
| Reaction pH Range | 6.0 - 9.0 | Compatible with physiological conditions.[2] |
| Reaction Temperature | 4°C to 37°C | Versatile for both in vitro and live-cell experiments. |
| Bioorthogonality | High | Does not react with endogenous functional groups in biological systems. |
Signaling Pathways and Experimental Workflows
Labeling Strategy Overview
The use of this compound in single-molecule imaging typically follows a two-step labeling strategy. First, the target biomolecule is functionalized with a tetrazine moiety. This can be achieved through genetic encoding of unnatural amino acids, enzymatic labeling, or chemical conjugation. Subsequently, the tetrazine-modified biomolecule is specifically labeled with this compound through the rapid TCO-tetrazine ligation.
Single-Molecule Imaging Experimental Workflow
The following diagram outlines a typical workflow for a single-molecule tracking experiment in live cells using this compound.
Experimental Protocols
Protocol 1: Labeling of Tetrazine-Modified Proteins in Solution
This protocol describes the labeling of a purified protein containing a tetrazine moiety with this compound for in vitro single-molecule studies.
Materials:
-
Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM. Store protected from light at -20°C.
-
Reaction setup: In a microcentrifuge tube, combine the tetrazine-modified protein with a 1.5 to 5-fold molar excess of the this compound stock solution. The final DMSO concentration should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for 2-4 hours.
-
Purification: Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~555 nm (for Cy3 concentration). The labeled protein is now ready for single-molecule imaging experiments.
Protocol 2: Live-Cell Single-Molecule Imaging
This protocol outlines the labeling and imaging of a tetrazine-modified protein on the surface of live mammalian cells.
Materials:
-
Mammalian cells expressing a tetrazine-modified cell-surface protein
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Live-cell imaging buffer (e.g., phenol red-free medium with 25 mM HEPES)
-
This compound stock solution (1 mM in DMSO)
Procedure:
-
Cell Seeding: Seed the cells onto a glass-bottom imaging dish and culture until they reach the desired confluency (typically 50-70%).
-
Surface Passivation (Optional but Recommended): To reduce non-specific binding of the fluorescent probe, the glass surface can be passivated. A common method involves incubating the dish with a solution of biotinylated BSA followed by streptavidin, and then blocking with a biotin solution. Alternatively, commercially available passivated imaging dishes can be used.
-
Labeling:
-
Aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Dilute the this compound stock solution in pre-warmed live-cell imaging buffer to a final concentration of 100-500 nM. The optimal concentration should be determined empirically.
-
Add the labeling solution to the cells and incubate for 10-30 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Aspirate the labeling solution and gently wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound probe.
-
After the final wash, add fresh pre-warmed live-cell imaging buffer to the dish.
-
-
Single-Molecule Imaging:
-
Transfer the imaging dish to a microscope equipped for single-molecule imaging (e.g., a TIRF microscope).
-
Maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.
-
Excite the Cy3 fluorophore using a 532 nm or 561 nm laser at a low power density to minimize phototoxicity and photobleaching.
-
Acquire a time-lapse series of images with an exposure time appropriate for detecting single molecules (typically 50-200 ms).
-
-
Data Analysis:
-
Use single-particle tracking software to localize the fluorescent spots in each frame and reconstruct their trajectories over time.
-
Analyze the trajectories to extract quantitative information such as diffusion coefficients, confinement radii, and residence times.
-
Data Analysis Workflow
The analysis of single-molecule tracking data involves several key steps to extract meaningful quantitative information.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Inefficient tetrazine modification of the target biomolecule. | Verify the efficiency of tetrazine incorporation using a gel-based assay or mass spectrometry. |
| Inactive this compound. | Use a fresh aliquot of the probe. Ensure proper storage conditions (protected from light, -20°C). | |
| Low expression of the target protein. | Confirm protein expression levels using an alternative method like western blotting or immunofluorescence. | |
| High background fluorescence | Incomplete removal of unbound this compound. | Increase the number and duration of washing steps after labeling. |
| Non-specific binding of the probe to the cell surface or imaging dish. | Use a lower concentration of this compound. Implement surface passivation of the imaging dish. | |
| Rapid photobleaching | High laser power. | Reduce the laser intensity to the minimum required for single-molecule detection. |
| Absence of an oxygen scavenging system (for in vitro experiments). | Add an oxygen scavenger system (e.g., glucose oxidase and catalase) and a triplet-state quencher (e.g., Trolox) to the imaging buffer. | |
| Cellular toxicity | High concentration of this compound or DMSO. | Perform a dose-response curve to determine the optimal, non-toxic labeling concentration. Ensure the final DMSO concentration in the labeling medium is low (<0.5%). |
References
Application Notes: High-Efficiency Labeling of Tetrazine-Modified Cells with Cy3-PEG2-TCO
Introduction
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the specific labeling and visualization of biomolecules in their native environment. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine (Tz) and a trans-cyclooctene (TCO) is a premier example of such chemistry, offering exceptionally fast reaction kinetics and high specificity in complex biological milieu.[1][2] This application note provides a detailed protocol for the fluorescent labeling of tetrazine-modified cells with a Cy3-conjugated TCO derivative (Cy3-PEG2-TCO). This method allows for robust and specific covalent labeling of cell surface proteins or other biomolecules that have been metabolically or genetically engineered to contain a tetrazine moiety. The bright and photostable fluorescence of Cy3 makes it an ideal reporter for visualization by fluorescence microscopy and quantification by flow cytometry.
Principle of the Reaction
The labeling strategy is based on the highly efficient and bioorthogonal iEDDA cycloaddition reaction between a tetrazine-functionalized molecule on the cell surface and the strained dienophile, trans-cyclooctene (TCO), present on the this compound probe. This reaction is extremely fast and proceeds readily at physiological conditions without the need for a catalyst, resulting in the formation of a stable covalent bond.[1][3] The hydrophilic PEG2 linker enhances the solubility of the probe and minimizes steric hindrance, facilitating efficient labeling.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from labeling various tetrazine-modified cancer cell lines (e.g., MDA-MB-231, HeLa, A549) with this compound.[4] The data demonstrates the high efficiency, specificity, and biocompatibility of this labeling protocol.
| Cell Line | Labeling Efficiency (%) | Cell Viability (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| MDA-MB-231 | > 95% | > 98% | 1.5 x 10^5 |
| HeLa | > 90% | > 97% | 1.2 x 10^5 |
| A549 | > 92% | > 98% | 1.3 x 10^5 |
| Control (unmodified) | < 2% | > 99% | 5.0 x 10^2 |
-
Labeling Efficiency: Determined by flow cytometry as the percentage of fluorescently positive cells in the tetrazine-modified cell population after labeling.
-
Cell Viability: Assessed by a standard viability assay (e.g., Trypan Blue exclusion or a live/dead stain) 24 hours post-labeling.
-
Mean Fluorescence Intensity (MFI): Quantified by flow cytometry, indicating the relative number of Cy3 molecules per cell.
Experimental Protocols
Materials Required
-
Tetrazine-modified cells (e.g., cultured mammalian cell line)
-
This compound (e.g., from a commercial supplier)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (appropriate for the cell line)
-
FACS buffer (e.g., PBS with 1% Bovine Serum Albumin)
-
Flow cytometer
-
Fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm)
Protocol 1: Labeling of Tetrazine-Modified Cells for Flow Cytometry
-
Cell Preparation:
-
Harvest tetrazine-modified cells from culture and wash them once with ice-cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of this compound Staining Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in FACS buffer to the desired final staining concentration (a typical starting concentration is 5-10 µM). The optimal concentration should be determined empirically.
-
-
Staining:
-
Add the this compound staining solution to the cell suspension.
-
Incubate the cells for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells two to three times with ice-cold FACS buffer to remove any unreacted this compound.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Analyze the labeled cells on a flow cytometer using the appropriate laser and filter set for Cy3.
-
-
Controls:
-
Unlabeled Cells + this compound: To assess non-specific binding of the probe.
-
Tetrazine-modified Cells (no probe): To determine the background fluorescence of the modified cells.
-
Unmodified Cells (no modification, no probe): To determine the autofluorescence of the cells.
-
Protocol 2: Labeling of Tetrazine-Modified Cells for Fluorescence Microscopy
-
Cell Preparation:
-
Plate tetrazine-modified cells on glass-bottom dishes or coverslips suitable for microscopy and culture overnight.
-
-
Preparation of this compound Staining Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
-
Staining:
-
Remove the culture medium from the cells and add the this compound staining solution.
-
Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
-
-
Washing:
-
Gently wash the cells two to three times with fresh, pre-warmed cell culture medium or PBS to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for Cy3.
-
Visualizations
Caption: Experimental workflow for labeling tetrazine-modified cells with this compound.
Caption: Bioorthogonal reaction between a tetrazine-modified cell and this compound.
References
Applications of Cy3-PEG2-TCO in Flow Cytometry: A Detailed Guide for Researchers
Introduction
In the landscape of modern biological research and drug development, the precise labeling and tracking of cells are paramount. Bioorthogonal chemistry has emerged as a powerful tool for this purpose, allowing for the specific covalent labeling of biomolecules in their native environment. One of the most rapid and specific bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO). This "click chemistry" reaction proceeds with exceptionally fast kinetics under physiological conditions without the need for a catalyst, making it ideal for live-cell applications.
This document provides detailed application notes and protocols for the use of Cy3-PEG2-TCO, a fluorescent probe designed for the sensitive and specific detection of tetrazine-modified targets by flow cytometry. The probe consists of a bright and photostable Cyanine3 (Cy3) fluorophore, a short polyethylene glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a reactive TCO group. This two-step labeling strategy, involving the introduction of a tetrazine moiety onto a biological target followed by reaction with this compound, enables robust and specific fluorescent labeling for quantitative cellular analysis.
Principle of TCO-Tetrazine Ligation
The labeling strategy is based on the highly efficient and bioorthogonal reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz). This reaction is characterized by its remarkable speed and specificity, proceeding readily in complex biological media. The process involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which releases dinitrogen gas and forms a stable dihydropyridazine conjugate. A key advantage of many tetrazine-dye conjugates is the fluorogenic nature of the reaction; the tetrazine moiety can quench the fluorescence of the nearby dye, and upon ligation with TCO, this quenching is relieved, leading to a significant increase in fluorescence intensity.
Quantitative Data
The following table summarizes key quantitative data for the Cy3 fluorophore and the TCO-tetrazine ligation reaction. This information is critical for designing and executing flow cytometry experiments.
| Parameter | Value | Notes |
| Cy3 Excitation Maximum (λex) | ~550 - 555 nm | Optimal excitation with a green laser (e.g., 532 nm or 561 nm).[1][2][3][] |
| Cy3 Emission Maximum (λem) | ~570 - 575 nm | Detected in the yellow-orange channel (e.g., using a 585/42 nm bandpass filter).[1] |
| TCO-Tetrazine Ligation Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | This extremely fast reaction allows for efficient labeling at low concentrations of reactants. The precise rate depends on the specific structures of the tetrazine and TCO. |
Experimental Protocols
Two primary strategies for labeling cells with this compound for flow cytometry analysis are detailed below: cell surface labeling of tetrazine-modified targets and intracellular labeling.
Protocol 1: Cell Surface Labeling
This protocol is suitable for labeling cell surface proteins or other molecules that have been modified to contain a tetrazine group. This can be achieved through metabolic labeling with an unnatural sugar bearing a tetrazine moiety or by antibody-drug conjugate approaches where the antibody is conjugated to a tetrazine.
Materials:
-
Cells expressing the tetrazine-modified target
-
This compound
-
Anhydrous DMSO
-
FACS Buffer (e.g., PBS with 1-2% BSA or 5% FBS)
-
Flow cytometer equipped with a green laser (532 nm or 561 nm)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with ice-cold FACS Buffer.
-
Resuspend the cells in FACS Buffer to a concentration of 1-5 x 10⁶ cells/mL.
-
-
Preparation of this compound Staining Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light.
-
Dilute the stock solution in FACS Buffer to the desired final staining concentration. A starting concentration of 1-5 µM is recommended, but the optimal concentration should be determined empirically for each cell type and target expression level.
-
-
Staining:
-
Add the diluted this compound staining solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Wash the cells two to three times with 1-2 mL of ice-cold FACS Buffer to remove unreacted this compound. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes between washes.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of FACS Buffer for flow cytometry analysis.
-
Acquire data on a flow cytometer using the appropriate laser for excitation (e.g., 532 nm or 561 nm) and an emission filter suitable for Cy3 (e.g., 585/42 nm).
-
Include appropriate controls, such as unstained cells and cells labeled with the tetrazine moiety but not treated with this compound, to set the background fluorescence.
-
Workflow for cell surface labeling with this compound.
Protocol 2: Intracellular Labeling
This protocol is designed for labeling intracellular targets that have been modified with a tetrazine group. This requires permeabilization of the cell membrane to allow entry of the this compound probe.
Materials:
-
Cells expressing the intracellular tetrazine-modified target
-
This compound
-
Anhydrous DMSO
-
FACS Buffer
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)
-
Flow cytometer equipped with a green laser (532 nm or 561 nm)
Procedure:
-
Cell Preparation and Fixation:
-
Harvest cells and wash them once with ice-cold FACS Buffer.
-
Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with FACS Buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells once with FACS Buffer.
-
-
Preparation of this compound Staining Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in Permeabilization Buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
-
Staining:
-
Resuspend the permeabilized cells in the diluted this compound staining solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells two to three times with 1-2 mL of Permeabilization Buffer.
-
Follow with one final wash in FACS Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS Buffer for analysis.
-
Acquire data on a flow cytometer as described in Protocol 1.
-
Include appropriate controls, including fixed and permeabilized unstained cells.
-
Workflow for intracellular labeling with this compound.
Logical Relationships in Experimental Design
Successful flow cytometry experiments using this compound rely on a logical series of steps and controls to ensure data accuracy and reproducibility. The following diagram illustrates the key relationships in the experimental design process.
Logical flow for designing a this compound flow cytometry experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Low expression of the tetrazine-modified target. | Verify target expression using an alternative method (e.g., Western blot or microscopy). |
| Inefficient tetrazine incorporation. | Optimize the metabolic labeling or conjugation conditions for tetrazine introduction. | |
| Insufficient concentration of this compound. | Increase the concentration of the this compound staining solution. | |
| Short incubation time. | Increase the incubation time for the staining step. | |
| Incomplete permeabilization (for intracellular targets). | Test different permeabilization reagents or increase the incubation time. | |
| High Background Signal | Non-specific binding of this compound. | Decrease the concentration of the staining solution. Increase the number of washing steps. Include a blocking step with BSA or serum. |
| Inadequate washing. | Ensure thorough washing after the staining step. | |
| High cell autofluorescence. | Use a channel with less autofluorescence if possible. Include an unstained control to properly gate the positive population. |
Conclusion
This compound is a valuable tool for the fluorescent labeling of tetrazine-modified biomolecules for flow cytometry. The bioorthogonal TCO-tetrazine ligation offers high specificity and efficiency, enabling robust and quantitative analysis of cell populations. By following the detailed protocols and considering the key aspects of experimental design outlined in these application notes, researchers can successfully implement this powerful technology in their studies to gain deeper insights into cellular biology and advance drug discovery efforts. As with any assay, optimization of reagent concentrations and incubation times for the specific cell type and target of interest is recommended to achieve the best results.
References
Application Notes and Protocols for Cy3-PEG2-TCO in Super-Resolution Microscopy (STED & STORM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-PEG2-TCO is a fluorescent probe designed for advanced bio-imaging applications, particularly in the realm of super-resolution microscopy. This molecule incorporates the well-characterized cyanine dye, Cy3, a short polyethylene glycol (PEG) linker, and a trans-cyclooctene (TCO) moiety. This combination of features makes it a powerful tool for site-specific labeling of biological targets through bioorthogonal click chemistry, enabling their visualization with nanoscale resolution using techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM).
The Cy3 fluorophore offers bright and relatively photostable fluorescence in the orange-red spectrum, making it suitable for various imaging setups.[1] The PEG2 linker enhances the hydrophilicity of the molecule and provides spatial separation between the dye and the target biomolecule, minimizing potential steric hindrance and quenching effects. The TCO group is a key component for bioorthogonal labeling, reacting specifically and rapidly with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] This highly efficient and specific "click" reaction allows for the precise attachment of the Cy3 dye to proteins, nucleic acids, or other biomolecules of interest in living cells or fixed samples with minimal background.[4][5]
These application notes provide a comprehensive overview of the use of this compound in STED and STORM microscopy, including its photophysical properties, detailed labeling protocols, and guidelines for image acquisition.
Data Presentation
Photophysical Properties of Cy3
The performance of a fluorophore in super-resolution microscopy is critically dependent on its photophysical characteristics. The following table summarizes the key properties of Cy3.
| Property | Value | References |
| Maximum Excitation Wavelength (λex) | ~550 - 555 nm | |
| Maximum Emission Wavelength (λem) | ~565 - 570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.15 (in PBS) | |
| Fluorescence Lifetime (τ) | ~0.2 - 2.0 ns (highly environment-dependent) |
Performance of Cy3 in Super-Resolution Microscopy
| Parameter | Technique | Typical Values/Observations | References |
| Resolution | STED | ~50 nm | |
| STORM | ~20-30 nm | ||
| Photostability | STED | Moderate; photobleaching can be a limiting factor at high STED laser powers. | |
| STORM | Can undergo hundreds of switching cycles before photobleaching, especially when used with a suitable imaging buffer. | ||
| Blinking Properties | dSTORM | Exhibits photoswitching behavior in the presence of specific imaging buffers containing thiols. Buffer composition can be optimized to improve blinking characteristics. | |
| Photon Count | STORM | High photon yield per switching event. |
Mandatory Visualizations
Caption: Workflow of this compound labeling.
References
Application Notes and Protocols for In Vivo Imaging Using TCO-Tetrazine Ligation
Audience: Researchers, scientists, and drug development professionals.
Introduction to TCO-Tetrazine Ligation for In Vivo Imaging
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) has emerged as a powerful bioorthogonal tool for in vivo applications.[1][2][3] This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, making it ideal for imaging and therapeutic strategies in living organisms without interfering with native biochemical processes.[1][4] The TCO-tetrazine ligation is particularly advantageous for pretargeted in vivo imaging, a strategy that decouples the targeting of a biomolecule from the delivery of an imaging agent. This approach can significantly enhance image contrast and reduce the radiation burden on healthy tissues.
The pretargeting strategy typically involves two steps:
-
Administration of a TCO-modified targeting molecule (e.g., an antibody) that recognizes a specific biological target. This construct is allowed to accumulate at the target site while the excess unbound conjugate clears from circulation.
-
Subsequent administration of a smaller, radiolabeled or fluorescently tagged tetrazine probe. This probe rapidly reacts with the TCO-modified molecule at the target site via the IEDDA cycloaddition, enabling targeted imaging.
The rapid reaction kinetics of the TCO-tetrazine ligation are crucial for the success of this approach, especially when using short-lived radionuclides for PET or SPECT imaging.
Chemical Principle of TCO-Tetrazine Ligation
The TCO-tetrazine ligation is an IEDDA [4+2] cycloaddition reaction followed by a retro-Diels-Alder reaction. The electron-deficient tetrazine (diene) reacts with the strained, electron-rich trans-cyclooctene (dienophile). This is followed by the elimination of nitrogen gas (N2), forming a stable dihydropyridazine product. The reaction kinetics can be tuned by modifying the electronic properties of the TCO and tetrazine moieties. Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can accelerate the reaction rate.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Oligonucleotides with Cy3-PEG2-TCO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the bioconjugation of oligonucleotides with a Cy3 fluorescent dye using a PEGylated trans-cyclooctene (TCO) linker. This advanced labeling strategy utilizes the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a TCO moiety and a tetrazine derivative. This method offers rapid, specific, and high-yield conjugation under mild, aqueous conditions, making it ideal for preparing fluorescently labeled oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology and drug development. They are employed in a variety of applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and cellular imaging. The choice of conjugation chemistry is critical to ensure the stability of the labeled oligonucleotide and the preservation of its biological activity.
The iEDDA "click chemistry" reaction between a TCO group and a tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants up to 10^6 M⁻¹s⁻¹[1]. This reaction is highly specific, proceeds rapidly at room temperature in aqueous buffers, and does not require a catalyst, making it an excellent choice for labeling sensitive biomolecules like oligonucleotides[1].
This document outlines two primary strategies for the Cy3-labeling of oligonucleotides using TCO-tetrazine chemistry:
-
Strategy A: Conjugation of a tetrazine-modified oligonucleotide with a commercially available Cy3-PEG2-TCO reagent.
-
Strategy B: A more common alternative approach involving the reaction of a TCO-modified oligonucleotide with a Cy3-tetrazine dye.
Both methods yield a stable, fluorescently labeled oligonucleotide suitable for downstream applications.
Quantitative Data Summary
The following tables summarize key quantitative data for the TCO-tetrazine ligation reaction, providing researchers with expected performance metrics.
| Parameter | Value | Reference |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition | [1] |
| Reactants | trans-cyclooctene (TCO) and Tetrazine | [1] |
| Second-Order Rate Constant (k₂) | 1 to 1 x 10⁶ M⁻¹s⁻¹ | [1] |
| Reaction Conditions | PBS buffer, pH 6-9, room temperature | |
| Catalyst Requirement | None (bioorthogonal) | |
| Byproducts | Nitrogen gas (N₂) |
| Property | Description | Reference |
| Specificity | High, TCO and tetrazine do not react with native biological functional groups. | |
| Efficiency | Quantitative yield under dilute conditions. | |
| Stability | The resulting dihydropyridazine bond is stable. | |
| Monitoring | Reaction can be monitored by the disappearance of the tetrazine's visible absorbance between 510 and 550 nm. |
Experimental Protocols
Strategy A: Labeling of a Tetrazine-Modified Oligonucleotide with this compound
This protocol describes the direct conjugation of a tetrazine-functionalized oligonucleotide with a this compound reagent.
Materials:
-
Tetrazine-modified oligonucleotide
-
This compound (e.g., from a commercial supplier)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., HPLC with a C18 column, or spin desalting columns)
Protocol:
-
Oligonucleotide Preparation:
-
Dissolve the tetrazine-modified oligonucleotide in nuclease-free water to a stock concentration of 1 mM.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the tetrazine-modified oligonucleotide and the this compound in PBS buffer (pH 7.4).
-
A slight molar excess (1.5 to 5-fold) of the this compound is recommended to ensure complete labeling of the oligonucleotide.
-
The final concentration of the oligonucleotide should be in the range of 20-200 µM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is often complete within minutes due to the fast kinetics.
-
-
Purification of the Labeled Oligonucleotide:
-
Purify the Cy3-labeled oligonucleotide from excess, unreacted this compound using a spin desalting column for smaller oligonucleotides or by reverse-phase HPLC for higher purity.
-
For HPLC purification, use a C18 column with a triethylammonium acetate (TEAA) or similar buffer system and an acetonitrile gradient.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and ~550 nm (for Cy3).
-
-
Quantification and Storage:
-
Determine the concentration of the purified Cy3-labeled oligonucleotide using UV-Vis spectrophotometry, measuring the absorbance at 260 nm for the oligonucleotide and ~550 nm for Cy3.
-
Store the labeled oligonucleotide at -20°C, protected from light.
-
Strategy B: Labeling of a TCO-Modified Oligonucleotide with Cy3-Tetrazine
This protocol describes the preparation of a TCO-modified oligonucleotide followed by conjugation with a Cy3-tetrazine dye.
Part 1: Preparation of TCO-Modified Oligonucleotide
Materials:
-
Amino-modified oligonucleotide (5' or 3' amine)
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)
-
Conjugation Buffer: 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.5
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Protocol:
-
Oligonucleotide Preparation:
-
Dissolve the amino-modified oligonucleotide in the conjugation buffer to a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) should not be used.
-
-
TCO-PEG-NHS Ester Preparation:
-
Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
-
NHS Ester Conjugation:
-
Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the oligonucleotide solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification of TCO-Modified Oligonucleotide:
-
Remove the excess, unreacted TCO-PEG-NHS ester using a spin desalting column according to the manufacturer's instructions.
-
Part 2: Ligation of TCO-Modified Oligonucleotide with Cy3-Tetrazine
Materials:
-
TCO-modified oligonucleotide (from Part 1)
-
Cy3-tetrazine
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF
-
Purification system (as in Strategy A)
Protocol:
-
Cy3-Tetrazine Preparation:
-
Prepare a stock solution of Cy3-tetrazine in anhydrous DMSO or DMF.
-
-
TCO-Tetrazine Ligation:
-
In a microcentrifuge tube, mix the TCO-modified oligonucleotide with a slight molar excess (1.1 to 2-fold) of the Cy3-tetrazine in PBS buffer (pH 7.4).
-
Incubate for 10-60 minutes at room temperature, protected from light. The disappearance of the pink/red color of the tetrazine can indicate the progression of the reaction.
-
-
Purification and Storage:
-
Purify, quantify, and store the Cy3-labeled oligonucleotide as described in steps 4 and 5 of the protocol for Strategy A.
-
Visualizations
Experimental Workflows
Caption: Workflow for Strategy A: Labeling Tetrazine-Oligo with this compound.
Caption: Workflow for Strategy B: TCO-Modification and Cy3-Tetrazine Ligation.
Application Example: mRNA Detection via FISH
Caption: Workflow for mRNA detection in a cell using a Cy3-labeled oligonucleotide probe.
References
Quantitative Analysis of Protein Labeling with Cy3-PEG2-TCO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and quantitative labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. This document provides detailed application notes and protocols for the quantitative analysis of protein labeling using Cy3-PEG2-TCO. This system utilizes the bioorthogonal reaction between a trans-cyclooctene (TCO) functional group on the protein and a tetrazine-modified Cy3 dye. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance, ensuring efficient and specific labeling.
The TCO-tetrazine ligation is a type of inverse-electron-demand Diels-Alder cycloaddition that proceeds with exceptionally fast kinetics and high specificity in biological systems without the need for a catalyst.[1] This makes it an ideal choice for labeling proteins in complex environments. Cy3 is a bright and photostable cyanine dye with excitation and emission maxima at approximately 550 nm and 570 nm, respectively, making it suitable for a wide range of fluorescence-based applications.[2][3]
These protocols will guide researchers through the process of protein modification with TCO, the subsequent labeling with a tetrazine-activated Cy3 dye, and the essential quantitative analysis to determine the degree of labeling.
Quantitative Data Summary
Successful protein labeling requires careful optimization and characterization. The following tables summarize key quantitative parameters for the reagents and the analysis of the final conjugate.
Table 1: Spectroscopic Properties of Cy3
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λmax) | ~550 nm | [2][3] |
| Maximum Emission Wavelength (λem) | ~570 nm | |
| Molar Extinction Coefficient (ε) at λmax | 150,000 M⁻¹cm⁻¹ | |
| Correction Factor (CF) at 280 nm (A₂₈₀ of dye / Amax of dye) | 0.08 |
Table 2: Typical Parameters for Protein Labeling Reactions
| Parameter | Recommended Range/Value | Reference |
| Protein Concentration | 2-10 mg/mL | |
| Molar Excess of TCO-NHS Ester to Protein | 10-20 fold | |
| Molar Excess of Tetrazine-Cy3 to TCO-Protein | 1.5-5 fold | |
| Reaction pH (Amine Labeling) | 8.3 - 9.0 | |
| Reaction Time (TCO-NHS Labeling) | 1 hour at room temperature | |
| Reaction Time (TCO-Tetrazine Ligation) | 30 minutes - 2 hours at room temperature | |
| Ideal Degree of Labeling (DOL) for Antibodies | 2 - 10 |
Experimental Protocols
Protocol 1: Protein Modification with TCO-PEG2-NHS Ester
This protocol describes the initial step of functionalizing a protein with a TCO moiety by targeting primary amines (e.g., lysine residues).
Materials:
-
Protein of interest
-
TCO-PEG2-NHS ester
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0 or PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 2-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.
-
-
TCO-PEG2-NHS Ester Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-NHS ester in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-PEG2-NHS ester solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quench Reaction (Optional but Recommended):
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of TCO-Modified Protein:
-
Remove excess, unreacted TCO-PEG2-NHS ester using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Labeling of TCO-Modified Protein with Tetrazine-Cy3
This protocol details the bioorthogonal ligation of the TCO-modified protein with a tetrazine-functionalized Cy3 dye.
Materials:
-
Purified TCO-modified protein
-
Tetrazine-Cy3
-
Reaction Buffer (e.g., PBS, pH 6.0-9.0)
-
Desalting spin column or size-exclusion chromatography system
Procedure:
-
Prepare Reactants:
-
Prepare the TCO-modified protein in the desired reaction buffer.
-
Dissolve the Tetrazine-Cy3 in a compatible solvent (e.g., DMSO or water) to a stock concentration of 1-10 mM.
-
-
Click Reaction:
-
Add a 1.5- to 5-fold molar excess of Tetrazine-Cy3 to the TCO-modified protein.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Purification of Cy3-Labeled Protein:
-
Remove unreacted Tetrazine-Cy3 using a desalting spin column or size-exclusion chromatography. This step is crucial for accurate quantitative analysis.
-
Protocol 3: Quantitative Analysis of Cy3-Labeled Protein
This protocol describes how to determine the concentration of the labeled protein and the Degree of Labeling (DOL).
Materials:
-
Purified Cy3-labeled protein
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Spectroscopic Measurements:
-
Measure the absorbance of the purified Cy3-labeled protein solution at 280 nm (A₂₈₀) and 550 nm (A₅₅₀).
-
If the absorbance is greater than 2.0, dilute the sample with buffer and re-measure, keeping track of the dilution factor.
-
-
Calculations:
-
Protein Concentration: Calculate the molar concentration of the protein using the following formula:
Where:
-
A₂₈₀ = Absorbance at 280 nm
-
A₅₅₀ = Absorbance at 550 nm
-
CF = Correction factor for Cy3 absorbance at 280 nm (0.08)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)
-
-
Degree of Labeling (DOL): Calculate the average number of Cy3 molecules per protein molecule using the following formula:
Where:
-
A₅₅₀ = Absorbance at 550 nm
-
ε_Cy3 = Molar extinction coefficient of Cy3 at 550 nm (150,000 M⁻¹cm⁻¹)
-
Protein Concentration (M) = Calculated protein concentration from the previous step.
-
-
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Principle of bioorthogonal labeling via TCO-tetrazine ligation.
Caption: Cellular detection using a Cy3-labeled antibody.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cy3-PEG2-TCO Labeling
Welcome to the technical support center for Cy3-PEG2-TCO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound reaction?
A1: The labeling reaction utilizes a bioorthogonal "click chemistry" method known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] In this reaction, the trans-cyclooctene (TCO) moiety on the this compound molecule reacts specifically and rapidly with a tetrazine-functionalized molecule to form a stable dihydropyridazine linkage.[2][4] This reaction is highly selective, proceeds quickly under mild, aqueous conditions without the need for a catalyst, and is orthogonal to most biological functional groups.
Q2: Why is a PEG spacer included in the this compound reagent?
A2: The polyethylene glycol (PEG) spacer serves two main purposes. First, it significantly increases the water solubility of the hydrophobic Cy3 dye and TCO group. Second, the flexible PEG linker minimizes steric hindrance between the dye and the molecule to be labeled, which can improve labeling efficiency, especially with large biomolecules like proteins.
Q3: What are the optimal storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored at -20°C, protected from light and moisture. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can degrade the reagent. It is advisable to aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. Due to the potential for the TCO group to isomerize to its less reactive cis-cyclooctene (CCO) form over time, long-term storage is not recommended.
Q4: What buffers are recommended for the TCO-tetrazine ligation reaction?
A4: The TCO-tetrazine ligation is robust and can be performed in a variety of common aqueous buffers, such as phosphate-buffered saline (PBS). The reaction is typically efficient within a pH range of 6.0 to 9.0.
Q5: How can I monitor the progress of the TCO-tetrazine reaction?
A5: The reaction can be monitored spectroscopically by observing the disappearance of the tetrazine's characteristic absorbance peak, which is typically around 510-550 nm. As the reaction proceeds, the color of the tetrazine solution will fade.
Troubleshooting Guide
This guide addresses common issues encountered during labeling experiments with this compound.
Issue 1: Low or No Fluorescence Signal (Low Labeling Efficiency)
| Possible Cause | Recommended Solution |
| Degraded this compound Reagent | The TCO group is susceptible to isomerization to the less reactive cis-cyclooctene (CCO), especially with improper storage or handling. High concentrations of thiols can also promote this isomerization. Ensure the reagent has been stored correctly at -20°C, protected from light and moisture. Use freshly prepared solutions for labeling. |
| Degraded Tetrazine-Functionalized Molecule | Some tetrazines can be susceptible to degradation in aqueous media over time. Prepare solutions of your tetrazine-modified molecule fresh before each experiment. |
| Incorrect Stoichiometry | The molar ratio of this compound to the tetrazine-functionalized molecule is critical. For efficient conjugation, a slight molar excess (1.05 to 1.5-fold) of the tetrazine-containing molecule is often recommended. However, the optimal ratio may need to be determined empirically for your specific system. |
| Low Reactant Concentration | The rate of the TCO-tetrazine reaction is dependent on the concentration of both reactants. If possible, increase the concentration of your target molecule and the this compound reagent. |
| Steric Hindrance | If the tetrazine group on your target molecule is in a sterically hindered location, it may be inaccessible to the this compound. The PEG spacer in the this compound is designed to help overcome this, but in some cases, a longer PEG spacer on the tetrazine-functionalized partner may be necessary. |
| Suboptimal Reaction Conditions | While the reaction is generally robust, ensure the pH of your reaction buffer is between 6.0 and 9.0. The reaction is typically performed at room temperature for 30-60 minutes. Extending the incubation time or performing the reaction at 4°C for a longer period (e.g., 2 hours) may improve yield in some cases. |
Issue 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions | The Cy3 dye is relatively hydrophobic and may non-specifically associate with proteins or other biomolecules. Including a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers can help reduce this non-specific binding. |
| Excess Unreacted this compound | It is crucial to remove any unreacted this compound after the labeling reaction. This can be achieved through methods such as size-exclusion chromatography (e.g., desalting columns), dialysis, or tangential flow filtration. |
| Long Incubation Times with High Dye Concentration | To minimize non-specific binding, consider reducing the incubation time and/or the concentration of the this compound reagent. |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol assumes your protein of interest has already been functionalized with a tetrazine moiety.
1. Reagent Preparation:
- Allow the this compound vial to equilibrate to room temperature before opening.
- Prepare a stock solution of this compound (e.g., 1-10 mM) in an anhydrous solvent such as DMSO or DMF.
- Dissolve or buffer exchange your tetrazine-functionalized protein into a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
2. Labeling Reaction:
- Add the this compound stock solution to the tetrazine-protein solution. A common starting point is to use a 1.5 to 5-fold molar excess of this compound relative to the protein.
- Incubate the reaction at room temperature for 30-60 minutes, protected from light. Alternatively, the reaction can be incubated at 4°C for 2 hours or overnight.
3. Purification:
- Remove the unreacted this compound from the labeled protein conjugate. This is a critical step to reduce background signal.
- Common purification methods include:
- Size-exclusion chromatography (e.g., NAP-5 or PD-10 desalting columns).
- Dialysis.
- Spin desalting columns.
4. Characterization (Optional):
- Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at ~555 nm (for Cy3) and 280 nm (for the protein).
Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | To be used if introducing the tetrazine via an NHS ester to prevent reaction with the buffer. |
| Reaction pH | 7.2 - 9.0 (for NHS ester step); 6.0 - 9.0 (for TCO-tetrazine ligation) | NHS ester reactions are more efficient at slightly alkaline pH. The TCO-tetrazine reaction is robust over a broad pH range. |
| Molar Excess (Tetrazine-NHS ester to Protein) | 10- to 20-fold (for protein ≥ 5 mg/mL); 20- to 50-fold (for protein < 5 mg/mL) | To drive the initial tetrazine labeling to completion. |
| Molar Excess (this compound to Tetrazine-Protein) | 1.5- to 5-fold | To ensure efficient labeling of the tetrazine-modified protein. |
| Reaction Time | 30 - 120 minutes | The TCO-tetrazine ligation is very fast. |
| Temperature | Room Temperature or 4°C | The reaction proceeds efficiently at both temperatures. |
Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Reaction mechanism of TCO-tetrazine ligation.
References
how to reduce non-specific binding of Cy3-PEG2-TCO
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cy3-PEG2-TCO. Our goal is to help you minimize non-specific binding and achieve high-quality, reproducible results in your experiments.
Troubleshooting Guide: High Background and Non-Specific Binding of this compound
Immediate Troubleshooting Steps
-
Review Your Protocol: Double-check all reagent concentrations, incubation times, and washing steps against your established protocol.
-
Run Controls: Ensure you have included the necessary controls in your experiment:
-
Unstained Control: To assess the level of autofluorescence in your sample.
-
Secondary Antibody/Detection Reagent Only Control: If applicable, to check for non-specific binding of the detection reagent.
-
No TCO Control: A sample that has not been modified with TCO to ensure the Cy3 probe is not binding non-specifically to other cellular components.
-
Systematic Troubleshooting Workflow
If high background persists after initial checks, follow this workflow to identify and address the root cause.
Caption: Troubleshooting workflow for high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound?
A1: Non-specific binding of this compound can arise from several factors:
-
Hydrophobic Interactions: The Cy3 dye is inherently hydrophobic and can interact non-specifically with cellular components like lipids and proteins.[1][2]
-
Electrostatic Interactions: The charged nature of the Cy3 dye can lead to binding to oppositely charged molecules within the cell or on the substrate.[1]
-
TCO Moiety Reactivity: While highly specific for tetrazines, the trans-cyclooctene (TCO) group can, in some instances, have minor side reactions, particularly if not handled correctly or if impurities are present.[3][4]
-
Suboptimal Experimental Conditions: Inadequate blocking, insufficient washing, or using an excessively high concentration of the probe are common culprits.
Q2: How does the PEG2 linker influence non-specific binding?
A2: The short PEG2 (polyethylene glycol) linker plays a crucial role in mitigating non-specific binding. PEG is a hydrophilic polymer that creates a hydration shell around the Cy3 dye. This shell can partially shield the hydrophobic Cy3 core, reducing its tendency to interact non-specifically with cellular components. While longer PEG chains can offer more significant shielding, even a short PEG2 linker can improve the solubility and reduce the non-specific interactions of the probe.
Q3: Can the TCO group contribute to non-specific binding?
A3: The TCO group is designed for a highly specific bioorthogonal reaction with tetrazines. However, it has been reported that under certain conditions, some cyclooctynes can exhibit reactivity towards thiol groups found in proteins. It's also possible for the TCO moiety to be masked by hydrophobic interactions with a conjugated antibody, reducing its reactivity and potentially leading to the appearance of non-specific binding if the unreacted probe is not thoroughly washed away.
Q4: What is the optimal concentration for this compound?
A4: The optimal concentration is highly application-dependent and should be determined empirically. A good starting point is to perform a titration series. Using a concentration that is too high is a common cause of high background. The goal is to find the lowest concentration that still provides a robust specific signal.
Q5: How can I be sure that my signal is specific?
A5: The best way to confirm signal specificity is through rigorous use of controls. A critical control is to perform the labeling experiment on a sample that does not contain the tetrazine-modified target. Any signal observed in this control is indicative of non-specific binding.
Data Presentation: Comparison of Common Blocking Agents
Choosing the right blocking agent is critical for reducing non-specific binding. The effectiveness of a blocking agent can vary depending on the sample type and the specific probe being used. While data directly comparing blocking agents for this compound is limited, the following table summarizes the general effectiveness of common blocking agents in immunofluorescence applications.
| Blocking Agent | Concentration | Advantages | Disadvantages | Relative Effectiveness |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Inexpensive, readily available. | Can contain contaminating IgGs that cross-react with secondary antibodies. May fluoresce, contributing to background. | Good |
| Normal Serum | 5-10% in PBS/TBS | Highly effective at blocking non-specific antibody binding sites and Fc receptors. | More expensive. Must be from the same species as the secondary antibody host to avoid cross-reactivity. | Excellent |
| Casein/Non-fat Dry Milk | 1-5% in PBS/TBS | Very effective and inexpensive. | Contains phosphoproteins and biotin, which can interfere with certain assays. Not recommended for detecting phosphorylated targets. | Very Good |
| Fish Gelatin | 0.1-0.5% in PBS/TBS | Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies. | Can be less effective than casein or serum. | Moderate to Good |
| Commercial Blocking Buffers | Per Manufacturer | Optimized formulations, often protein-free, to reduce background from multiple sources. | Generally more expensive. | Very Good to Excellent |
Experimental Protocols
This section provides a generalized protocol for a cell labeling experiment using this compound, with an emphasis on steps to minimize non-specific binding.
Cell Preparation and Fixation
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Cell Culture: Plate cells on a suitable substrate (e.g., glass-bottom dishes) and culture to the desired confluency.
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Fixation:
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Wash cells briefly with Phosphate-Buffered Saline (PBS).
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Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Note: Aldehyde-based fixatives can increase autofluorescence. If this is an issue, consider alternative fixation methods or a quenching step.
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-
Quenching (Optional): If autofluorescence is high, incubate the fixed cells with 0.1% sodium borohydride in PBS for 10 minutes at room temperature.
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Washing: Wash the cells three times with PBS for 5 minutes each.
Permeabilization (for intracellular targets)
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Incubate cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.
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Wash the cells three times with PBS for 5 minutes each.
Blocking
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Blocking Step: Incubate the cells with a suitable blocking buffer for at least 1 hour at room temperature. Ensure the entire sample is covered.
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Example Blocking Buffer: 5% Normal Goat Serum and 1% BSA in PBS.
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-
Do not wash after this step before proceeding to the primary antibody or click reaction.
Click Chemistry Labeling
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Primary Labeling (if applicable): If you are using a tetrazine-modified antibody, incubate with the primary antibody diluted in blocking buffer according to the manufacturer's recommendations.
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Washing: Wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.
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This compound Incubation:
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Dilute the this compound to the pre-optimized concentration in a suitable reaction buffer (e.g., PBS).
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Incubate the sample with the this compound solution for the recommended time (typically 30-60 minutes) at room temperature, protected from light.
-
-
Final Washes:
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Wash the cells at least three to four times with PBST for 5-10 minutes each to remove any unbound probe.
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A final wash with PBS can be performed to remove any residual detergent.
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Mounting and Imaging
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Mount the coverslip with an appropriate mounting medium.
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Image the sample using a fluorescence microscope with the appropriate filter set for Cy3 (Excitation/Emission ~550/570 nm).
Caption: Generalized experimental workflow for this compound labeling.
References
Technical Support Center: Optimizing Cy3-PEG2-TCO and Tetrazine Reactions
Welcome to the technical support center for optimizing the bioorthogonal reaction between Cy3-PEG2-TCO and tetrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, answers to frequently asked questions, and detailed protocols to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the this compound and tetrazine reaction?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system.
Q2: What are the recommended reaction buffers and pH range?
A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers.[1] Phosphate-buffered saline (PBS) is a common choice. The reaction is typically performed in a pH range of 6 to 9.[1][2] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[3]
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes. For very low concentrations of reactants, the reaction time may be extended to 2 hours. Reactions are also successfully performed at 4°C or 37°C, with the rate being temperature-dependent.
Q4: How can I monitor the progress of my Tetrazine-TCO reaction?
A4: The progress of the tetrazine-TCO ligation can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic visible absorbance maximum, which typically falls between 510 and 540 nm.
Q5: What factors can influence the reaction rate?
A5: Several factors influence the reaction rate:
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Electronics : Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate.
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Sterics : Less sterically hindered tetrazines and TCOs will react faster. The PEG2 spacer in this compound helps to reduce steric hindrance.
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Ring Strain : Increased ring strain in the TCO molecule leads to faster kinetics.
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Solvent : While the reaction is versatile, aprotic polar solvents like DMSO or DMF are often used for stock solutions. For aqueous reactions, ensure adequate solubility of reactants.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Degradation of Reactants | Verify the integrity of your this compound and tetrazine reagents. TCOs can be sensitive to thiols and UV light, while some tetrazines can degrade in aqueous media. Use freshly prepared solutions and store reagents as recommended (desiccated, protected from light). |
| Incorrect Stoichiometry | Empirically optimize the molar ratio of your reactants. A slight excess (1.05-1.5 fold) of the tetrazine is often beneficial to drive the reaction to completion. | |
| Inaccurate Quantification of Reactants | Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your stock solutions before setting up the reaction. | |
| Steric Hindrance | The PEG2 spacer in this compound is designed to minimize steric hindrance. If you suspect this is still an issue, consider a longer PEG spacer if available. | |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 6-9. Extreme pH values can affect the stability of your biomolecules. | |
| Presence of Side Products | Side Reactions | Ensure your starting materials are pure. If your molecules are oxygen-sensitive, degas the reaction buffer to prevent oxidation. |
| Non-specific Reactions of NHS Esters (if applicable) | When labeling primary amines with NHS esters to introduce TCO or tetrazine, use an amine-free buffer (e.g., phosphate buffer) to avoid reaction with buffer components like Tris or glycine. | |
| Precipitation of Reactants or Product | Poor Solubility | The PEG2 spacer enhances aqueous solubility. If precipitation occurs, a small percentage of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biological system must be verified. |
Data Presentation
Table 1: Reaction Kinetics of Various Tetrazine and TCO Derivatives
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | Not specified |
| Hydrogen substituted tetrazines | TCO | up to 30,000 | PBS, 37°C |
| Methyl-substituted tetrazines | TCO | ~1000 | Aqueous media |
| Diphenyl-s-tetrazine | d-TCO | 520 | MeOH, 25°C |
| Bispyridyl Tetrazine | s-TCO (water-soluble derivative) | 3,300,000 ± 40,000 | Not specified |
| 3,6-dipyridyl-s-tetrazine | a-TCO (diol-derivatized) | 150,000 ± 8,000 | Not specified |
Note: The specific rate for this compound will depend on the tetrazine derivative used.
Experimental Protocols
Protocol 1: General Procedure for this compound and Tetrazine Ligation
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Reagent Preparation :
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Allow the this compound and tetrazine derivative to equilibrate to room temperature before opening.
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Prepare stock solutions of this compound and the tetrazine derivative in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF). These solutions should be prepared fresh.
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-
Reaction Setup :
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In a suitable reaction vessel, dissolve the tetrazine-functionalized molecule in the reaction buffer (e.g., PBS, pH 7.4).
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Add the this compound solution to the tetrazine-containing solution. A 1.05 to 1.5-fold molar excess of the tetrazine reagent is recommended as a starting point.
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-
Incubation :
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Allow the reaction to proceed for 30-60 minutes at room temperature.
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-
Purification (if necessary) :
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The reaction product can be purified from unreacted components using methods such as size-exclusion chromatography.
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Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
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Determine Molar Extinction Coefficient : Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically 510-540 nm) in the reaction buffer.
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Initiate the Reaction :
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In a cuvette, add the reaction buffer and the this compound solution.
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Start the spectrophotometer measurement and then add the tetrazine solution to initiate the reaction. Ensure rapid mixing.
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Monitor Absorbance : Record the decrease in absorbance at the tetrazine's λmax over time.
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Calculate Reaction Rate : The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation, depending on the experimental setup.
Visualizations
Caption: Mechanism of the Tetrazine-TCO bioorthogonal reaction.
Caption: General workflow for this compound and tetrazine conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Cy3-PEG2-TCO Reagents
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Cy3-PEG2-TCO reagents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for storing this compound?
For optimal stability, this compound should be stored at -20°C in the dark.[1][2] It is crucial to protect the reagent from light and moisture. While it can be transported at room temperature for short durations (2-3 weeks), long-term storage should be at the recommended temperature.[1]
2. How should I handle the reagent upon removal from storage?
Before opening the vial, it is critical to allow it to warm to room temperature.[1] This prevents atmospheric moisture from condensing inside the cold vial, which can lead to hydrolysis and a decrease in the reagent's shelf life.[1] After use, purging the vial with an inert gas like dry nitrogen or argon before sealing can further extend its stability.
3. What is the primary cause of this compound degradation?
The main degradation pathway for the TCO (trans-cyclooctene) moiety is isomerization to its inactive cis-cyclooctene (CCO) form. This process renders the reagent unable to participate in the desired inverse electron demand Diels-Alder (iEDDA) reaction with tetrazines. This isomerization can be accelerated by exposure to thiols and UV light.
4. How stable is the Cy3 fluorophore?
The Cy3 dye is known to be sensitive to light (photosensitive), and prolonged exposure, especially to UV light, should be avoided to prevent photobleaching. However, Cy3 exhibits good resilience in various chemical environments, including a range of pH levels.
5. Can I store this compound in solution?
Long-term storage of TCO-containing reagents in solution is generally not recommended due to the risk of isomerization. If you need to prepare a stock solution, use an anhydrous aprotic solvent such as DMSO or DMF and store it at -20°C for short periods. For best results, prepare solutions fresh before each experiment.
6. Are there any substances that can accelerate the degradation of the TCO group?
Yes, thiols, such as dithiothreitol (DTT) and β-mercaptoethanol (BME), can promote the isomerization of TCO to its inactive cis-isomer. It is advisable to avoid the presence of these reducing agents in your reaction buffers if possible.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Issue 1: Low or no fluorescent signal after reaction with a tetrazine-labeled molecule.
This is often due to a loss of reactivity of the this compound.
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Potential Cause A: Improper Storage and Handling. The TCO moiety may have isomerized to its inactive form.
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Solution: Always store the reagent at -20°C, protected from light. Ensure the vial is warmed to room temperature before opening to prevent moisture contamination. For critical applications, consider testing the reactivity of the reagent before use (see Experimental Protocols section).
-
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Potential Cause B: Presence of Thiols. Thiol-containing reagents in your buffers can accelerate the isomerization of TCO.
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Solution: If possible, remove any thiol-containing compounds from your reaction mixture. If their presence is unavoidable, consider using a radical inhibitor like Trolox to help suppress isomerization.
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Potential Cause C: Photobleaching of Cy3. Excessive exposure to light can lead to the degradation of the Cy3 fluorophore.
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Solution: Minimize the exposure of your reagent and reaction mixtures to light. Work in a dimly lit area and store solutions in amber tubes or tubes wrapped in foil.
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Issue 2: High background fluorescence in the experiment.
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Potential Cause A: Hydrolysis of the Reagent. If the this compound has a reactive group for conjugation (e.g., an NHS ester), it can hydrolyze if exposed to moisture, potentially leading to non-specific binding.
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Solution: Follow proper handling procedures to minimize moisture exposure. Prepare solutions in anhydrous solvents.
-
-
Potential Cause B: Excess Unreacted Reagent. Insufficient purification after the labeling step can leave unreacted this compound, contributing to background signal.
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Solution: Ensure thorough purification of your labeled product using an appropriate method, such as size-exclusion chromatography or dialysis, to remove any free dye.
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Stability Data
| TCO Derivative | Condition | Observation |
| TCO-modified IgG | Stored at 4°C in buffer (pH 7.5) | ~10.5% loss of reactivity after 4 weeks |
| TCO-modified IgG | Stored at -20°C in buffer (pH 7.5) | ~7% loss of reactivity after 4 weeks |
| d-TCO (a more stable derivative) | In human serum at room temperature | >97% remained as the active trans-isomer after 4 days |
| s-TCO (a more reactive derivative) | In the presence of 30 mM mercaptoethanol | Rapid isomerization after an 8-hour induction period |
Experimental Protocols
Protocol: Quality Control of Stored this compound Reactivity
This protocol allows for a functional check of a stored this compound reagent by reacting it with a known concentration of a tetrazine-containing molecule and quantifying the reaction product.
Materials:
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Stored this compound
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A tetrazine-functionalized molecule with a distinct UV-Vis absorbance (e.g., a tetrazine-dye conjugate)
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Anhydrous DMSO
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Reaction buffer (e.g., PBS, pH 7.4)
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Spectrophotometer or plate reader
Procedure:
-
Prepare Stock Solutions:
-
Allow the vial of this compound to warm to room temperature. Prepare a 1 mM stock solution in anhydrous DMSO.
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Prepare a 1 mM stock solution of the tetrazine-containing molecule in anhydrous DMSO.
-
-
Reaction Setup:
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In a microcentrifuge tube, combine 10 µL of the 1 mM this compound stock solution with 10 µL of the 1 mM tetrazine stock solution.
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Add 980 µL of reaction buffer to achieve a final concentration of 10 µM for each reactant.
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Prepare a control sample containing only the tetrazine molecule at the same final concentration in the reaction buffer.
-
-
Reaction and Measurement:
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Incubate the reaction mixture at room temperature for 30 minutes, protected from light.
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Measure the absorbance of the tetrazine control sample at the tetrazine's characteristic absorbance maximum (typically around 520-540 nm).
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Measure the absorbance of the reaction mixture at the same wavelength. The disappearance of the tetrazine's color and absorbance is indicative of the reaction progress.
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-
Data Analysis:
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Calculate the percentage of tetrazine consumed in the reaction: % Reactivity = [1 - (Absorbance of reaction / Absorbance of control)] * 100
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A high percentage of reactivity indicates that your stored this compound is still active.
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Visualizations
Caption: Factors influencing the stability of this compound reagents.
Caption: Troubleshooting workflow for low signal in TCO-tetrazine reactions.
References
improving signal-to-noise ratio in Cy3 imaging
Welcome to the Technical Support Center for Cy3 imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for a higher signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) in fluorescence imaging and why is it important for Cy3?
A1: The signal-to-noise ratio (SNR) is a critical measure of image quality in fluorescence microscopy. The "signal" is the specific fluorescent light emitted from your Cy3-labeled target, while the "noise" is the undesirable background fluorescence that can obscure this signal. A high SNR is crucial for obtaining clear, high-contrast images, which is essential for accurate localization and quantification of your target molecules.
Q2: What are the common causes of a low SNR in Cy3 imaging?
A2: A low SNR in Cy3 imaging can stem from several factors, including:
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High Background: This can be caused by autofluorescence from the sample itself, non-specific binding of antibodies, or issues with the imaging medium.[1][2][3]
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Weak Signal: A faint signal can result from low target protein expression, inefficient antibody labeling, photobleaching of the Cy3 dye, or suboptimal imaging settings.[4][5]
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Photobleaching: Cy3, like all fluorophores, can permanently lose its ability to fluoresce after prolonged exposure to excitation light, leading to signal degradation over time.
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Inappropriate Filter Sets: Using incorrect excitation and emission filters can lead to inefficient excitation of Cy3 and collection of its emitted light, or allow bleed-through from other fluorescent sources.
Q3: How can I reduce autofluorescence in my samples?
A3: Autofluorescence is the natural fluorescence emitted by biological samples that can contribute to high background noise. Here are several strategies to minimize it:
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Spectral Separation: Since autofluorescence is often more prominent in the blue-green part of the spectrum, choosing red or far-red fluorophores can help.
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Chemical Quenching: Reagents like Sodium Borohydride or Sudan Black B can be used to reduce autofluorescence, particularly that induced by aldehyde fixatives.
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Photobleaching the Background: Before applying your fluorescent probes, you can intentionally photobleach the sample by exposing it to the excitation light to reduce the background autofluorescence.
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Proper Fixation: The choice of fixative can impact autofluorescence. For example, glutaraldehyde tends to induce more autofluorescence than paraformaldehyde. Using fresh fixative solutions is also recommended.
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Use of Antifade Reagents: Some antifade mounting media can also help to reduce autofluorescence.
Q4: What is photobleaching and how can I prevent it with Cy3?
A4: Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescent signal. To minimize photobleaching of Cy3:
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Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal. Neutral density filters can be used to attenuate the light source.
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Minimize Exposure Time: Use the shortest camera exposure time necessary to acquire a good image.
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Use Antifade Reagents: Incorporate antifade reagents in your mounting medium. These reagents work by scavenging reactive oxygen species that contribute to photobleaching.
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Image with Care: Plan your imaging session to minimize the time the sample is exposed to light.
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Choose Photostable Dyes: For long-term imaging, consider more photostable alternatives to Cy3 if photobleaching is a persistent issue.
Troubleshooting Guides
Problem 1: High Background Fluorescence
High background can make it difficult to distinguish your specific Cy3 signal.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | - Image an unstained control sample to assess the level of autofluorescence.- Use a mounting medium with antifade reagents.- Consider using a chemical quenching agent like Sodium Borohydride or Sudan Black B. |
| Non-specific Antibody Binding | - Optimize the concentration of your primary and secondary antibodies by performing a titration.- Increase the duration and number of wash steps after antibody incubations.- Use an appropriate blocking buffer (e.g., BSA or serum from the same species as the secondary antibody). |
| Excess Unbound Dye | - Ensure thorough washing after the final antibody incubation to remove any unbound secondary antibodies. |
| Contaminated Buffers or Reagents | - Prepare fresh buffers and filter them if necessary. |
| Imaging Medium Fluorescence | - Use a phenol red-free imaging medium for live-cell imaging as phenol red is fluorescent. |
Problem 2: Weak or No Cy3 Signal
A faint or absent signal can be due to a variety of factors in your experimental protocol or imaging setup.
| Potential Cause | Troubleshooting Steps |
| Low Target Expression | - Confirm the expression of your target protein using an alternative method like Western blotting, if possible. |
| Inefficient Antibody Staining | - Titrate your primary antibody to find the optimal concentration.- Ensure the primary and secondary antibodies are compatible (e.g., the secondary antibody is raised against the host species of the primary).- Increase the incubation time of the primary antibody, for instance, by incubating overnight at 4°C. |
| Photobleaching | - Minimize the sample's exposure to the excitation light.- Use a fresh antifade mounting medium. |
| Incorrect Microscope Filter Set | - Verify that your microscope's filter set is appropriate for Cy3 (Excitation max ~550 nm; Emission max ~570 nm). |
| Suboptimal Imaging Settings | - Increase the camera exposure time or detector gain, being mindful of also increasing background noise.- Use an objective with a high numerical aperture (NA) to collect more light. |
| Signal Amplification Needed | - For low abundance targets, consider using a signal amplification technique, such as using a brighter fluorophore or a tyramide signal amplification (TSA) kit. |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
Optimizing the antibody concentration is crucial for maximizing the specific signal while minimizing non-specific background.
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Prepare a series of dilutions for your primary antibody. A good starting point is the manufacturer's recommended dilution, and then prepare several half-log dilutions above and below that concentration (e.g., 1:100, 1:300, 1:1000, 1:3000).
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Prepare your samples (cells or tissue sections) as you would for your standard immunofluorescence protocol, including fixation and permeabilization.
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Apply each antibody dilution to a separate sample. Ensure all other steps of the staining protocol are kept consistent across all samples.
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Incubate with the primary antibody for the desired time and temperature (e.g., overnight at 4°C).
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Wash the samples thoroughly to remove unbound primary antibody.
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Apply the Cy3-conjugated secondary antibody at a consistent, optimized concentration to all samples.
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Wash the samples again to remove unbound secondary antibody.
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Mount the samples with an antifade mounting medium.
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Image all samples using the exact same acquisition settings (laser power, exposure time, gain).
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Analyze the images to determine the dilution that provides the brightest specific signal with the lowest background. This is your optimal primary antibody concentration.
Protocol 2: Autofluorescence Reduction using Sodium Borohydride
This protocol is for reducing aldehyde-induced autofluorescence after fixation with paraformaldehyde or glutaraldehyde.
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Fix and permeabilize your cells or tissue sections according to your standard protocol.
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Wash the samples three times with phosphate-buffered saline (PBS) for 5 minutes each.
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Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH4) in PBS. Caution: Sodium Borohydride is a hazardous substance. Handle with appropriate safety precautions.
-
Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.
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Wash the samples three times with PBS for 5 minutes each to remove any residual Sodium Borohydride.
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Proceed with your immunofluorescence staining protocol , starting with the blocking step.
Visualizations
Caption: A generalized workflow for a Cy3 immunofluorescence experiment.
Caption: A decision tree for troubleshooting low SNR in Cy3 imaging.
References
- 1. youtube.com [youtube.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
photobleaching of Cy3 fluorophore and how to prevent it
Welcome to the technical support center for the Cy3 fluorophore. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cy3 photobleaching and what causes it?
Cy3, like other fluorophores, is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorescent molecule upon exposure to excitation light.[1] This process leads to a permanent loss of fluorescence. The primary mechanisms behind Cy3 photobleaching are:
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Photooxidation: In the presence of molecular oxygen, the excited Cy3 molecule can generate reactive oxygen species (ROS), such as singlet oxygen. These highly reactive molecules can then attack and degrade the fluorophore, rendering it non-fluorescent.[1][2]
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Thermally Activated Structural Rearrangement: Even in the absence of oxygen, the Cy3 molecule in its excited state can undergo structural changes that lead to a non-fluorescent state.[1]
Several factors can influence the rate of photobleaching, including:
-
Excitation Light Intensity: Higher light intensity increases the rate of photobleaching.[1]
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Excitation Wavelength: Shorter, higher-energy wavelengths are more likely to cause photodamage.
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Oxygen Concentration: The presence of molecular oxygen significantly accelerates photobleaching through photooxidation.
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Local Environment: The pH, viscosity, and chemical composition of the mounting medium can all affect the photostability of Cy3.
Q2: What are the main strategies to prevent or minimize Cy3 photobleaching?
There are several effective strategies to combat Cy3 photobleaching:
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Reduce Excitation Light Exposure: This is the most direct method. Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Minimize the duration of exposure by using sensitive detectors and appropriate filters.
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Use Antifade Reagents: These chemical compounds are added to the mounting medium to protect the fluorophore from photobleaching. They work through various mechanisms, such as scavenging reactive oxygen species or quenching the triplet state of the fluorophore.
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Optimize Imaging Parameters: Adjusting microscope settings can significantly reduce photobleaching. This includes using higher numerical aperture objectives to collect more light, employing more sensitive cameras, and increasing the time interval between acquisitions in time-lapse experiments.
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Choose a More Photostable Alternative: For demanding applications requiring long-term imaging, consider using more photostable fluorophores like the Alexa Fluor series.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the Cy3 fluorophore.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid signal loss during imaging | High excitation light intensity. | Reduce laser/lamp power to the minimum necessary for a good signal. |
| Prolonged exposure time. | Decrease camera exposure time. | |
| Absence or ineffectiveness of antifade reagent. | Add a compatible antifade reagent to the imaging medium. | |
| High background fluorescence | Autofluorescence from cells or medium. | Use a phenol red-free imaging medium. |
| Excess unbound Cy3 dye. | Ensure thorough washing of the sample after staining to remove unbound fluorophores. | |
| Visible signs of cell stress or death (in live-cell imaging) | Phototoxicity from high light exposure. | Reduce light intensity and exposure time. Phototoxicity is often linked to conditions that also cause photobleaching. |
| Cytotoxicity of the antifade reagent. | Test different concentrations of the antifade reagent to find an optimal balance between photoprotection and cell health. Consider using a different, less toxic antifade formulation. | |
| Inconsistent results between experiments | Variations in antifade solution preparation. | Standardize the preparation of all reagents, especially homemade antifade solutions. |
| Differences in cell health or density. | Maintain consistent cell culture conditions and seeding densities. | |
| Fluctuations in the light source power. | Allow the light source to warm up and stabilize before starting image acquisition. |
Quantitative Data on Antifade Reagent Performance
The choice of an antifade reagent can significantly impact the photostability of Cy3. The following table summarizes the improvement in photostability for Cy3/Cy5 pairs in single-molecule FRET experiments using various photoprotection systems. The improvement factor is calculated relative to a buffer without any antifade agent.
| Photoprotection System | Oxygen Scavenger | Photostabilizer | Improvement Factor |
| GGO | Glucose Oxidase + Catalase | None | 4.9x |
| PCA | Protocatechuic Acid + Protocatechuate-3,4-dioxygenase | None | 15.2x |
| GGO + Trolox | Glucose Oxidase + Catalase | Trolox | - |
| GGO + ROXS | Glucose Oxidase + Catalase | Reducing and Oxidizing System | 28.7x |
| GGO + TSQ | Glucose Oxidase + Catalase | Triplet State Quencher | - |
| PCA + Trolox | Protocatechuic Acid + Protocatechuate-3,4-dioxygenase | Trolox | - |
| PCA + ROXS | Protocatechuic Acid + Protocatechuate-3,4-dioxygenase | Reducing and Oxidizing System | - |
| PCA + TSQ | Protocatechuic Acid + Protocatechuate-3,4-dioxygenase | Triplet State Quencher | - |
Data adapted from Cooper et al., ChemBioChem, 2013. The GGO oxygen scavenging system in combination with the ROXS photostabilization solution yielded the longest average photobleaching lifetimes.
Experimental Protocols
Protocol 1: Using a Commercial Antifade Reagent for Live-Cell Imaging (e.g., ProLong™ Live Antifade Reagent)
This protocol outlines the general steps for using a commercial antifade reagent for live-cell imaging.
-
Cell Preparation:
-
Plate cells on a glass-bottom dish suitable for microscopy.
-
Culture cells to the desired confluency.
-
Label cells with Cy3 according to your standard protocol.
-
Wash the cells thoroughly to remove any unbound dye.
-
-
Antifade Reagent Incubation:
-
Prepare the antifade reagent in your imaging medium at the manufacturer's recommended concentration.
-
Replace the culture medium with the antifade-containing imaging medium.
-
Incubate the cells for the recommended time (typically 15-120 minutes) at 37°C and 5% CO₂.
-
-
Imaging and Analysis:
-
Mount the dish on the microscope stage within an environmental chamber to maintain temperature and CO₂.
-
Acquire images using consistent imaging parameters (laser power, exposure time, etc.).
-
As a control, image a parallel sample prepared without the antifade reagent.
-
Quantify the fluorescence intensity of the Cy3 signal over time for both conditions to determine the effectiveness of the antifade reagent.
-
Protocol 2: Preparing and Using a "Homemade" Oxygen Scavenging System (GGO Mix) for Live-Cell Imaging
This protocol describes the preparation and use of a glucose oxidase and catalase (GGO) oxygen scavenging system.
-
Stock Solution Preparation:
-
Glucose (1 M): Dissolve 1.8 g of D-glucose in 10 mL of nuclease-free water and filter-sterilize.
-
Glucose Oxidase (10 mg/mL): Dissolve 10 mg of glucose oxidase in 1 mL of imaging buffer.
-
Catalase (1 mg/mL): Dissolve 1 mg of catalase in 1 mL of imaging buffer.
-
-
Imaging Medium Preparation:
-
Prepare your standard imaging medium.
-
Immediately before imaging, add the GGO components to the imaging medium at the following final concentrations:
-
Glucose: 10 mM
-
Glucose Oxidase: 0.1 mg/mL
-
Catalase: 0.01 mg/mL
-
-
Optionally, the antioxidant Trolox can be added to a final concentration of 100-500 µM for enhanced photoprotection.
-
-
Imaging and Analysis:
-
Replace the culture medium with the freshly prepared GGO-containing imaging medium.
-
Proceed with imaging as described in Protocol 1, comparing the photostability of Cy3 in the presence and absence of the GGO mix.
-
Visual Guides
Photobleaching Mechanism
Caption: Simplified Jablonski diagram illustrating the pathways leading to Cy3 photobleaching.
Experimental Workflow for Evaluating Antifade Reagents
Caption: A typical experimental workflow for assessing the efficacy of an antifade reagent.
Troubleshooting Logic for Rapid Signal Loss
Caption: A logical flowchart for troubleshooting rapid photobleaching of the Cy3 signal.
References
Technical Support Center: Impact of Thiol Concentration on TCO Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Transparent Conductive Oxides (TCOs) when exposed to thiol-containing compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving TCOs and thiol-based reagents.
| Issue | Potential Cause | Recommended Action |
| Increased Sheet Resistance of ITO After Experiment | Thiol-containing molecules in your buffer (e.g., DTT, cysteine, mercaptoethanol) can adsorb onto the ITO surface, potentially altering its conductive properties. While primarily a surface interaction, prolonged exposure or high concentrations may impact performance. Thiol-based self-assembled monolayers (SAMs) are known to form strong bonds with ITO surfaces.[1][2] | - Minimize the exposure time of the ITO substrate to thiol-containing solutions.- If possible, use the lowest effective concentration of the thiol reagent.- Consider alternative non-thiol reducing agents if applicable to your experimental design.- After exposure, rinse the ITO surface thoroughly with a suitable solvent (e.g., ethanol, deionized water) to remove residual thiols. |
| Inconsistent Sensor Readings or Electrode Performance | The formation of a thiol monolayer on the TCO surface can be influenced by the cleanliness and surface structure of the TCO, leading to variability in surface coverage and, consequently, inconsistent electrochemical behavior.[3] The density and organization of these monolayers can depend on the concentration of the thiol solution.[1] | - Ensure a consistent and rigorous pre-cleaning protocol for all TCO substrates before use.- Standardize the concentration of your thiol solution and the incubation time for all experiments to ensure reproducibility.- Characterize the TCO surface (e.g., with contact angle measurements or AFM) before and after thiol treatment to monitor surface changes. |
| Decreased Optical Transparency of TCO | While minor changes in transparency can occur due to surface monolayer formation, significant decreases are less commonly reported. However, high concentrations of certain thiols could potentially lead to surface etching or the formation of thicker, less transparent layers over extended periods. | - Visually inspect the TCO surface for any signs of haze or degradation after the experiment.- Measure the optical transmittance of the TCO before and after your experiment to quantify any changes.- If a decrease in transparency is observed, try reducing the thiol concentration or the exposure time. |
| Poor Adhesion of Subsequent Layers on Thiol-Treated TCO | The thiol-modified surface will have different chemical properties than the original TCO, which can affect the adhesion of subsequently deposited materials. | - Characterize the surface energy of the thiol-modified TCO using contact angle measurements.- You may need to introduce an adhesion promoter or modify your deposition process for the subsequent layer to ensure compatibility with the thiol-terminated surface. |
Frequently Asked Questions (FAQs)
Q1: How do thiols interact with the surface of Indium Tin Oxide (ITO)?
A1: Thiols can form self-assembled monolayers (SAMs) on ITO surfaces. The grafting mechanism is believed to involve the formation of ionic or covalent bonds with the surface, creating thiolates.[1] This interaction is relatively strong and can create a well-organized molecular layer on the ITO.
Q2: Will exposure to a low concentration of a thiol-containing buffer degrade my Fluorine-doped Tin Oxide (FTO) or Aluminum-doped Zinc Oxide (AZO) electrode?
A2: FTO and AZO are generally considered to be chemically stable TCOs. While high concentrations of certain chemicals or extreme pH conditions can cause degradation, exposure to low concentrations of common thiol-containing buffers in a controlled laboratory setting is not widely reported to cause significant bulk degradation of FTO and AZO. However, surface interactions are still possible and could affect sensitive electrochemical measurements.
Q3: Can I reuse a TCO substrate that has been exposed to thiols?
A3: It depends on the nature of the thiol interaction and your experimental requirements. The bond between thiols and ITO can be quite stable. For applications that are highly sensitive to surface chemistry, it may be difficult to completely remove the thiol monolayer without altering the TCO surface. For less sensitive applications, a thorough cleaning procedure involving sonication in appropriate solvents might be sufficient. It is recommended to test the performance of a cleaned substrate to ensure it meets your experimental needs.
Q4: What are some best practices to minimize the potential negative impact of thiols on TCO stability?
A4:
-
Use the lowest effective concentration: Avoid using excessive concentrations of thiol reagents.
-
Minimize exposure time: Only expose the TCO to thiol-containing solutions for the necessary duration of your experiment.
-
Maintain a controlled environment: Perform your experiments at a stable temperature and pH.
-
Ensure proper cleaning: Thoroughly clean the TCO surface before and after your experiment.
-
Consider alternatives: If your experiment allows, explore the use of non-thiol-based reagents.
Quantitative Data
The following table summarizes the impact of different conditions on the properties of various TCOs. Note that direct data on the effect of a range of thiol concentrations on the bulk electrical properties of TCOs is limited in the available literature.
| TCO Type | Condition | Parameter Measured | Observed Change |
| AZO | 1 at% Al doping | Resistivity | Decreased to 7.13 x 10⁻⁵ ohm-cm from 5.387 x 10⁻¹ ohm-cm for intrinsic ZnO. |
| AZO | >1 at% Al doping | Resistivity | Slight increase with increasing doping concentration. |
| FTO | High-temperature and high-humidity | Carrier Concentration & Electron Mobility | Decrease observed after testing. |
| ITO | Thiol-based SAM formation | Surface Properties | Forms a strongly attached and well-organized monolayer. |
Experimental Protocols
Protocol 1: General Procedure for Testing TCO Stability in a Thiol Solution
This protocol provides a framework for assessing the impact of a thiol-containing solution on the electrical and optical properties of a TCO substrate.
-
Initial Characterization:
-
Clean the TCO substrate using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Measure the initial sheet resistance of the TCO substrate using a four-point probe.
-
Measure the initial optical transmittance over the desired wavelength range using a spectrophotometer.
-
-
Exposure to Thiol Solution:
-
Prepare the thiol solution of the desired concentration (e.g., L-cysteine in a buffered solution) at the relevant pH.
-
Immerse the TCO substrate in the thiol solution for a defined period (e.g., 1, 6, or 24 hours) at a controlled temperature.
-
-
Post-Exposure Cleaning:
-
Remove the TCO substrate from the thiol solution.
-
Rinse the substrate thoroughly with deionized water and then with ethanol to remove any non-adsorbed molecules.
-
Dry the substrate gently with a stream of nitrogen.
-
-
Final Characterization:
-
Re-measure the sheet resistance of the TCO substrate using the four-point probe.
-
Re-measure the optical transmittance using the spectrophotometer.
-
(Optional) Characterize the surface morphology and chemistry using techniques like Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) to investigate surface changes.
-
Protocol 2: Preparation of Thiol-Based Self-Assembled Monolayers on ITO
This protocol describes the formation of a thiol-based SAM on an ITO surface.
-
ITO Substrate Cleaning:
-
Ultrasonically clean the ITO substrate sequentially in deionized water, acetone, and 2-propanol for 5 minutes each.
-
Dry the substrate on a hot plate at 150 °C to remove residual moisture.
-
Treat the dried ITO substrate with UV ozone for 20 minutes to remove organic contaminants.
-
-
SAM Deposition:
-
Prepare a solution of the desired thiol-containing molecule (e.g., 2 mM in ethanol).
-
Immerse the cleaned ITO substrate in the thiol solution at room temperature for an extended period (e.g., 24-72 hours) to allow for monolayer formation.
-
-
Post-Deposition Cleaning and Annealing:
-
Remove the substrate from the solution and rinse with the solvent (e.g., ethanol) to remove physisorbed molecules.
-
Perform a final annealing step on a hot plate (e.g., 150 °C) to complete the SAM deposition process.
-
Visualizations
References
minimizing background fluorescence from Cy3 dyes in cells
Welcome to the Technical Support Center for Minimizing Background Fluorescence from Cy3 Dyes in Cells. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during fluorescence microscopy experiments.
Troubleshooting Guide
High background fluorescence can obscure your specific signal, leading to poor image quality and difficulty in interpreting results. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background across the entire sample | Autofluorescence: Endogenous cellular components (e.g., NADH, collagen, lipofuscin) are fluorescent.[1][2][3] Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can increase autofluorescence.[4][5] | - Use an unstained control sample to assess the level of autofluorescence.- Perfuse tissues with PBS before fixation to remove red blood cells, which are a source of autofluorescence.- Minimize fixation time with aldehyde fixatives.- Consider using organic solvents like chilled methanol or ethanol for fixation, which may reduce autofluorescence.- Use a quenching agent such as sodium borohydride or Sudan Black B after fixation.- Choose fluorophores in the far-red or near-infrared spectrum which are less prone to interference from autofluorescence. |
| Non-specific binding of primary or secondary antibodies: Antibodies may bind to unintended targets. | - Ensure the blocking step is adequate. Use a blocking buffer containing normal serum from the species the secondary antibody was raised in, or Bovine Serum Albumin (BSA).- Titrate your primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background.- Ensure the secondary antibody is highly cross-adsorbed to prevent cross-reactivity with endogenous immunoglobulins in the sample. | |
| Insufficient washing: Unbound antibodies remain on the sample. | - Increase the number and duration of wash steps after primary and secondary antibody incubations.- Include a detergent like Tween-20 in the wash buffer to help remove non-specifically bound antibodies. | |
| Punctate or speckled background | Antibody/dye aggregation: The fluorescent dye or antibody conjugates may form aggregates that appear as bright speckles. | - Centrifuge the antibody solution before use to pellet any aggregates.- Optimize the antibody dilution; high concentrations can promote aggregation.- Ensure proper storage of antibodies as recommended by the manufacturer. |
| Precipitates from buffers: Buffers (e.g., PBS) can form precipitates that settle on the sample. | - Filter all buffers before use.- Prepare fresh buffers for each experiment. | |
| High background in FISH experiments | Non-specific probe binding: The FISH probe may bind to non-target sequences. | - Optimize probe concentration.- Increase the stringency of post-hybridization washes by increasing the temperature or decreasing the salt concentration.- For samples with repetitive sequences (like human tissues), add Cot-1 DNA to the hybridization buffer to block non-specific binding. |
| Incomplete removal of unbound probe: Similar to insufficient washing in immunofluorescence. | - Ensure that post-hybridization wash steps are performed according to the protocol, paying close attention to time and temperature. | |
| Signal is weak, making background appear high | Suboptimal antibody/probe concentration: The concentration of the primary antibody or probe is too low. | - Perform a titration to determine the optimal antibody or probe concentration. |
| Photobleaching: The fluorophore has been damaged by excessive exposure to light. | - Minimize the sample's exposure to excitation light.- Use an antifade mounting medium to protect the fluorophore from photobleaching.- Use more photostable dyes if possible. | |
| Incorrect microscope settings: Excitation and emission filters are not optimal for Cy3. | - Ensure you are using the correct filter set for Cy3 (Excitation max ~550 nm, Emission max ~570 nm). |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and how can I reduce it?
Autofluorescence is the natural fluorescence emitted by biological structures such as mitochondria, lysosomes, and extracellular matrix components like collagen and elastin. Aldehyde fixatives, commonly used in sample preparation, can exacerbate autofluorescence. To reduce it, you can:
-
Use spectral separation: Choose fluorophores that are spectrally distinct from the autofluorescence. Far-red emitting dyes are often a good choice as autofluorescence is typically weaker at these longer wavelengths.
-
Chemical treatment: Treat samples with quenching agents like sodium borohydride or Sudan Black B.
-
Optimize fixation: Minimize the duration of aldehyde fixation or switch to an alternative fixative such as ice-cold methanol.
-
Include controls: Always include an unstained sample in your experiment to gauge the level of autofluorescence.
Q2: How do I choose the right fixative to minimize background?
The choice of fixative depends on your target antigen and its subcellular location.
-
Aldehyde fixatives (e.g., paraformaldehyde) are good for preserving cellular structure but can increase autofluorescence. If you use an aldehyde, fix for the minimum time required.
-
Organic solvents (e.g., cold methanol or ethanol) can reduce autofluorescence but may not be suitable for all antigens as they can denature proteins. They are often a good choice for cell surface markers.
Q3: What is the importance of the blocking step?
The blocking step is critical for preventing the non-specific binding of antibodies to your cells or tissue. Blocking buffers typically contain proteins, such as Bovine Serum Albumin (BSA) or normal serum, that bind to non-specific sites, preventing your primary and secondary antibodies from attaching to them. For indirect immunofluorescence, it is recommended to use normal serum from the same species in which the secondary antibody was raised.
Q4: My Cy3 signal is weak. How can I improve it?
A weak signal can make the background appear more prominent. To improve your signal:
-
Optimize antibody concentration: A concentration that is too low will result in a weak signal. Perform a titration to find the optimal dilution.
-
Use signal amplification: For indirect immunofluorescence, multiple secondary antibodies can bind to a single primary antibody, amplifying the signal.
-
Prevent photobleaching: Minimize light exposure and use an antifade mounting medium.
-
Check your microscope filters: Ensure the excitation and emission filters are appropriate for Cy3.
Q5: What are the key considerations for reducing background in FISH?
For Fluorescence In Situ Hybridization (FISH), high background is often related to the probe and hybridization conditions. Key considerations include:
-
Probe concentration: Using too high a concentration can lead to non-specific binding.
-
Stringent washes: Post-hybridization washes are crucial for removing unbound and non-specifically bound probes. The stringency of these washes can be adjusted by altering the temperature and salt concentration.
-
Blocking repetitive sequences: In genomes with abundant repetitive sequences, it's important to include a blocking agent like Cot-1 DNA in the hybridization mix.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for immunofluorescence staining with a focus on steps to minimize background.
-
Cell Culture and Preparation:
-
Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Wash the cells gently with Phosphate-Buffered Saline (PBS).
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Note: To minimize autofluorescence, you can reduce the fixation time or use ice-cold methanol for 10 minutes at -20°C as an alternative.
-
-
Permeabilization (for intracellular targets):
-
If your target protein is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. Note: Methanol fixation also permeabilizes the cells.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA or 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration (determined by titration).
-
Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy3-conjugated secondary antibody in the blocking buffer.
-
Incubate the coverslips in the dark for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the coverslip with nail polish to prevent drying.
-
Protocol 2: Fluorescence In Situ Hybridization (FISH)
This protocol outlines the key steps for FISH, emphasizing background reduction.
-
Sample Preparation:
-
Prepare cells or tissue sections on slides.
-
Fix the sample appropriately (e.g., with methanol:acetic acid or PFA).
-
-
Permeabilization:
-
Treat the sample with a permeabilization agent (e.g., pepsin or proteinase K) to allow probe entry. The duration and concentration of this step need to be optimized.
-
-
Denaturation:
-
Denature the target DNA in the sample and the probe DNA separately or together using a solution containing formamide and heat (e.g., 70-80°C for 5-10 minutes).
-
-
Hybridization:
-
Apply the Cy3-labeled probe to the sample. For repetitive sequences, include Cot-1 DNA in the hybridization buffer.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Perform stringent washes to remove unbound and non-specifically bound probes. A typical stringent wash involves a low salt buffer (e.g., 0.5x SSC) at a high temperature (e.g., 72°C). The stringency should be optimized for your specific probe.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount with an antifade mounting medium.
-
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Key steps in an immunofluorescence protocol.
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Guide to Cy3-PEG2-TCO and Cy5-PEG2-TCO for Protein Labeling
For researchers, scientists, and drug development professionals engaged in protein labeling, the choice of fluorophore is critical to experimental success. This guide provides an objective comparison of two widely used bioorthogonal labeling reagents: Cy3-PEG2-TCO and Cy5-PEG2-TCO. Both reagents utilize the highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction between a trans-cyclooctene (TCO) group and a tetrazine-modified protein. The inclusion of a short polyethylene glycol (PEG) spacer enhances water solubility and minimizes steric hindrance.
The primary distinction between these two powerful tools lies in the spectral and photophysical properties of the Cyanine-3 (Cy3) and Cyanine-5 (Cy5) dyes. This guide will delve into these differences, supported by available data, to inform the selection of the optimal reagent for specific research applications.
Performance Comparison: this compound vs. Cy5-PEG2-TCO
Key Performance Considerations:
-
Fluorescence Output and Quenching: A significant differentiator between Cy3 and Cy5 is their behavior upon conjugation to proteins. Cy3 has been observed to exhibit an anomalous enhancement in fluorescence, with some studies reporting a 2 to 3-fold increase in quantum yield upon attachment to a protein's surface.[1][2] In contrast, Cy5 is more prone to fluorescence quenching, especially at higher dye-to-protein ratios.[1][2] This can result in a lower-than-expected fluorescence signal from Cy5-labeled proteins, even with a high degree of labeling. For applications requiring bright, stable fluorescence, particularly with multiple labels per protein, this compound may offer a distinct advantage.
-
Photostability: Both Cy3 and Cy5 are susceptible to photobleaching, a critical consideration in imaging experiments that require prolonged or intense light exposure. While both have been widely used, some studies suggest that Alexa Fluor dyes, which are spectrally similar to Cy dyes, can exhibit greater photostability.[3] Between the two, the relative photostability can be application-dependent.
-
Spectral Properties: The choice between Cy3 and Cy5 is often dictated by the available excitation sources and detector configurations of the imaging system, as well as the need to avoid spectral overlap with other fluorophores in multiplexing experiments. Cy3, with its green excitation and orange emission, is compatible with standard TRITC filter sets. Cy5, a far-red dye, is advantageous for in vivo imaging and tissues with high autofluorescence, as there is less background interference in this region of the spectrum.
-
Labeling Chemistry: Both this compound and Cy5-PEG2-TCO employ the same highly efficient and specific TCO-tetrazine ligation. This bioorthogonal reaction is extremely fast and proceeds readily under mild, biocompatible conditions, making it ideal for labeling sensitive biological molecules.
Quantitative Data Summary
The following table summarizes the key photophysical properties of the parent Cy3 and Cy5 dyes. While the PEG2-TCO linker is not expected to significantly alter these core properties, minor variations may exist.
| Property | Cy3 | Cy5 |
| Excitation Maximum | ~550 nm | ~650 nm |
| Emission Maximum | ~570 nm | ~670 nm |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Free Dye) | ~0.15 | ~0.27 |
| Color | Bright Orange | Far-Red |
| Key Advantage | Fluorescence enhancement on conjugation | Low background in far-red spectrum |
| Key Disadvantage | Greater potential for photobleaching | Prone to quenching at high DOL |
Experimental Protocols
The following is a generalized protocol for the labeling of a tetrazine-modified protein with either this compound or Cy5-PEG2-TCO.
Materials:
-
Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound or Cy5-PEG2-TCO
-
Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
Protocol:
-
Prepare the TCO-Dye Stock Solution: Immediately before use, dissolve the this compound or Cy5-PEG2-TCO in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the Protein Solution: Dissolve the tetrazine-modified protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the TCO-dye stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification: Remove the excess, unreacted TCO-dye using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the dye's absorbance maximum (550 nm for Cy3, 650 nm for Cy5). The following formula can be used:
DOL = (A_max * ε_protein) / [(A_280 - A_max * CF) * ε_dye]
Where:
-
A_max is the absorbance at the dye's maximum wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.
-
CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).
-
Visualizing the Workflow
The following diagrams illustrate the key steps in the protein labeling process and a typical application in live-cell imaging.
References
A Comparative Guide to TCO-Tetrazine and Other Click Chemistry Reactions for Researchers and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, "click chemistry" has emerged as a powerful toolkit for researchers, scientists, and drug development professionals. These reactions offer a set of reliable and high-yielding chemical transformations that operate under benign, biologically compatible conditions. Among the most prominent click reactions, the TCO-tetrazine ligation, based on the inverse-electron-demand Diels-Alder (iEDDA) reaction, has garnered significant attention for its exceptional performance. This guide provides an objective comparison of the TCO-tetrazine reaction with other leading click chemistry platforms: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Quantitative Comparison of Key Performance Metrics
The selection of an appropriate click chemistry reaction is contingent on a variety of factors, including the desired reaction speed, the sensitivity of the biological system, and the stability of the reactants. The following tables provide a quantitative summary of key performance indicators for each reaction, facilitating an informed decision-making process.
Table 1: Reaction Kinetics
The second-order rate constant (k₂) is a direct measure of the reaction speed. Higher values indicate a faster reaction, which is crucial for applications involving low reactant concentrations or rapid biological processes.
| Reaction | Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| TCO-tetrazine Ligation (iEDDA) | trans-Cyclooctene (TCO) + Tetrazine | 1 - 3,300,000[1][2] |
| SPAAC | Cyclooctyne (e.g., DBCO) + Azide | ~0.3 - 100[] |
| SPANC | Cyclooctyne + Nitrone | up to 60[4][5] |
| CuAAC | Terminal Alkyne + Azide | 10 - 10,000 |
Note: Reaction rates can be influenced by the specific derivatives of the reactants, solvent, and temperature.
Table 2: Biocompatibility and Reaction Conditions
Biocompatibility is a critical consideration, especially for in vivo and live-cell applications. The presence of cytotoxic catalysts can significantly limit the utility of a click reaction in biological systems.
| Feature | TCO-tetrazine Ligation (iEDDA) | SPAAC | SPANC | CuAAC |
| Catalyst Required | No | No | No | Yes (Copper(I)) |
| Biocompatibility | Excellent | Excellent | Good | Limited due to copper cytotoxicity |
| Typical Reaction Conditions | Aqueous media, physiological pH, room temperature | Aqueous media, physiological pH, room temperature | Aqueous/organic co-solvents, physiological pH, room temperature | Aqueous media, requires copper-chelating ligands |
| Primary Byproduct | Nitrogen gas (N₂) | None | None | None |
Table 3: Reactant Stability
The stability of the click chemistry partners is crucial for ensuring the success of conjugation, particularly in experiments with long incubation times or in complex biological environments.
| Reactant | Stability Considerations |
| trans-Cyclooctene (TCO) | Can isomerize to the less reactive cis-isomer, especially in the presence of thiols or copper. Some derivatives, like r-TCO, have a half-life of 20 days. |
| Tetrazine | Stability is dependent on substituents; electron-donating groups generally increase stability. Some derivatives show >96% remaining after 10 hours in serum. |
| Cyclooctynes (e.g., DBCO) | Generally stable but can be sensitive to certain conditions. |
| Nitrone | Cyclic nitrones are generally more stable than acyclic nitrones, especially under acidic and basic conditions. |
| Azide | Generally very stable under a wide range of conditions. |
| Terminal Alkyne | Generally very stable. |
Reaction Mechanisms and Workflows
Visualizing the underlying chemical transformations and experimental procedures can aid in understanding the practical application of each click chemistry.
References
Validating Cy3-PEG2-TCO Labeling by Western Blot: A Comparative Guide
For researchers engaged in the precise analysis of protein modifications and interactions, bioorthogonal labeling has emerged as an indispensable tool. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is at the forefront of this technology, prized for its exceptionally fast reaction kinetics and biocompatibility.[1][2] This guide provides a comprehensive overview of the validation of protein labeling using the fluorescent probe Cy3-PEG2-TCO via Western blot, offering a comparison with alternative methods and detailed experimental protocols.
Performance Comparison of Bioorthogonal Labeling Probes
The choice of a bioorthogonal labeling strategy is critical and depends on factors such as reaction speed, specificity, and the potential for background signal. The TCO-tetrazine ligation offers significant advantages in reaction kinetics over other copper-free click chemistry methods, such as the strain-promoted alkyne-azide cycloaddition (SPAAC) using dibenzocyclooctyne (DBCO) reagents.[2][3] A faster reaction rate allows for the use of lower concentrations of labeling reagents, minimizing potential cellular perturbations. Furthermore, many tetrazine-conjugated dyes are fluorogenic, meaning their fluorescence is quenched until they react with a TCO moiety, which can significantly improve the signal-to-noise ratio.[4]
| Feature | This compound (reacts with Tetrazine) | Cy3-DBCO (reacts with Azide) |
| Reaction Chemistry | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reaction Kinetics (k₂) | Extremely fast (~10³ - 10⁶ M⁻¹s⁻¹) | Moderate (~0.1 - 1.0 M⁻¹s⁻¹) |
| Fluorogenicity | Often fluorogenic (fluorescence increases upon reaction) | Generally not fluorogenic |
| Labeling Efficiency | High, with reported enrichment efficiency of 100% for iEDDA | Lower than iEDDA, with reported enrichment efficiency of 45% for SPAAC |
| Biocompatibility | Excellent, catalyst-free | Excellent, catalyst-free |
| Detection Limit (General for Cy3) | In the low picogram range (e.g., 1.2 pg for a Cy3-labeled antibody) | Similar to Cy3-TCO, dependent on the Western blot system |
| Linear Dynamic Range | Wide, a key advantage of fluorescent detection | Wide, similar to other fluorescent probes |
Experimental Protocols
Here, we provide a detailed methodology for the labeling of a tetrazine-modified protein with this compound and subsequent validation by fluorescent Western blot.
Protocol 1: Labeling of Tetrazine-Modified Protein with this compound
This protocol assumes the protein of interest has been modified to contain a tetrazine moiety, for example, through the incorporation of a tetrazine-bearing unnatural amino acid.
Materials:
-
Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in DMSO to a stock concentration of 1-10 mM
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reactant Preparation: Dilute the this compound stock solution in the reaction buffer to the desired final concentration. A 1.5 to 5-fold molar excess of this compound over the tetrazine-modified protein is a good starting point.
-
Labeling Reaction: Add the diluted this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light. The reaction is often complete in a shorter time due to the fast kinetics.
-
Removal of Excess Probe (Optional): If necessary, remove the unreacted this compound by size exclusion chromatography or dialysis. For Western blot analysis, this step can often be omitted as the small, unreacted probe will migrate to the bottom of the gel.
-
Sample Preparation for SDS-PAGE: Add 4X SDS-PAGE sample buffer to the labeled protein solution and heat at 95°C for 5 minutes.
Protocol 2: Fluorescent Western Blot Validation
Materials:
-
SDS-PAGE gels
-
Nitrocellulose or low-fluorescence PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Fluorescence imaging system with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm)
Procedure:
-
SDS-PAGE: Load the prepared protein samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or low-fluorescence PVDF membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
Washing: Wash the membrane three times for 5 minutes each with wash buffer.
-
Imaging:
-
Ensure the membrane is protected from light.
-
Image the membrane using a fluorescence imager equipped with a laser or LED light source and filters suitable for Cy3.
-
Acquire the image, adjusting the exposure time to obtain a strong signal without saturating the detector.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To confirm successful labeling, a distinct band should be visible at the expected molecular weight of the target protein.
-
For quantitative analysis, ensure that the signal intensity is within the linear range of the detection system. This can be verified by running a dilution series of the labeled protein.
-
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
The diagram above illustrates how a protein within a signaling cascade, such as EGFR, can be tagged with a tetrazine moiety. This allows for specific labeling with this compound, and subsequent analysis by Western blot can be used to quantify changes in the protein's expression or modification state in response to stimuli like EGF.
References
A Comparative Analysis of the Photostability of Cy3-PEG2-TCO and Alexa Fluor Dyes
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical determinant of experimental success, particularly in applications requiring high sensitivity and prolonged imaging periods. This guide provides a detailed comparison of the photostability of Cy3-PEG2-TCO against the widely used Alexa Fluor series of dyes, offering supporting experimental data and methodologies to inform your selection process.
The irreversible photochemical destruction of fluorophores, or photobleaching, is a significant limitation in fluorescence microscopy and other fluorescence-based assays. This phenomenon can lead to a diminished signal-to-noise ratio, inaccurate quantification, and a reduced timeframe for observation. Therefore, understanding the photostability of a chosen dye under specific experimental conditions is paramount. This guide focuses on comparing the photostability of this compound, a popular dye for bioorthogonal labeling, with the Alexa Fluor family, renowned for their enhanced photophysical properties.
Quantitative Photostability Comparison
Experimental evidence consistently demonstrates that Alexa Fluor 555 is significantly more photostable than Cy3.[3][4][5] For instance, one study showed that after 95 seconds of continuous illumination, Alexa Fluor 555 retained almost 90% of its initial fluorescence, whereas Cy3 retained only about 75%. This enhanced resistance to photobleaching allows for longer exposure times and more robust data acquisition in demanding imaging experiments. While the PEG linker and TCO moiety in this compound may have some influence on its photophysical properties, the fundamental susceptibility of the Cy3 core structure to photobleaching is expected to remain a key factor.
| Feature | Cy3 (and its derivatives) | Alexa Fluor 555 | Alexa Fluor 647 |
| Relative Photostability | Moderate | High | Very High |
| Fluorescence Retention | ~75% after 95s illumination | ~90% after 95s illumination | Significantly more photostable than Cy5 |
| General Characteristics | Widely used, but susceptible to photobleaching, especially in high-intensity or long-duration imaging. | A superior alternative to Cy3 in terms of both brightness and photostability. | A highly photostable far-red dye, outperforming Cy5. |
Experimental Protocols
To ensure accurate and reproducible assessment of fluorophore photostability, a standardized experimental protocol is crucial. The following methodology outlines a common approach for comparing the photobleaching rates of different fluorescent dyes.
Protocol for Assessing Fluorophore Photostability
Objective: To quantify and compare the photobleaching rates of this compound and spectrally similar Alexa Fluor dyes under controlled illumination conditions.
Materials:
-
Microscope slides and coverslips
-
Fluorescently labeled samples (e.g., antibodies, proteins, or nucleic acids conjugated with this compound and the Alexa Fluor dye of interest)
-
Imaging buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Fluorescence microscope (epifluorescence or confocal) equipped with a suitable light source, filter sets, and a sensitive camera.
Methodology:
-
Sample Preparation:
-
Prepare microscope slides with the fluorescently labeled samples. Ensure a consistent sample preparation method for all dyes being compared to minimize variability.
-
For comparative studies, it is ideal to have both dyes present in the same sample if spectrally distinguishable, or on adjacent regions of the same slide to ensure identical illumination conditions.
-
-
Microscope Setup:
-
Select the appropriate objective lens and filter sets for the fluorophores being imaged.
-
Set the illumination intensity to a level that is representative of your intended imaging experiments. It is critical to use the same illumination intensity for all samples.
-
Define a region of interest (ROI) for imaging.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI under continuous illumination.
-
The time interval between acquisitions should be short enough to accurately capture the fluorescence decay. A typical starting point is an image every 5-10 seconds.
-
Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting it from the ROI intensity at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching time constant or half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Experimental Workflow and Signaling Pathways
The process of assessing photostability follows a logical workflow, from sample preparation to data analysis. The underlying photobleaching process involves the transition of the dye molecule to a reactive triplet state, which can then interact with molecular oxygen to generate reactive oxygen species that chemically damage the fluorophore, leading to a loss of fluorescence.
Caption: A generalized workflow for the experimental assessment of fluorophore photostability.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorescent dye.
Conclusion and Recommendations
The selection of a fluorescent dye should be guided by the specific demands of the experiment. While Cy3 and its derivatives are versatile and widely used, for applications requiring extended imaging times, high laser powers, or quantitative analysis over time, the superior photostability of the Alexa Fluor dyes, such as Alexa Fluor 555, offers a significant advantage. The increased photon budget provided by more photostable dyes translates to a better signal-to-noise ratio and more reliable data.
For researchers utilizing this compound for bioorthogonal labeling, it is important to be mindful of its potential for photobleaching. Experimental parameters, such as illumination intensity and exposure time, should be carefully optimized to minimize photodamage. When the highest degree of photostability is required, selecting an Alexa Fluor dye with a compatible reactive group for the intended application is strongly recommended. Ultimately, performing in-house comparisons under conditions that closely mimic the planned experiment is the most effective way to determine the optimal fluorophore for your research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of TCO Derivatives with Tetrazines
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) derivatives and tetrazaines has emerged as a cornerstone of bioorthogonal chemistry, offering exceptionally fast reaction kinetics and high specificity.[1] This guide provides a comparative analysis of the reaction kinetics of various TCO and tetrazine derivatives, supported by experimental data and detailed methodologies to aid in the selection of optimal reagents for specific research applications, from cellular imaging to in vivo drug delivery.
Unparalleled Reaction Speed: The TCO-Tetrazine Ligation
The TCO-tetrazine reaction is renowned for its remarkable speed, with second-order rate constants (k₂) that are orders of magnitude higher than many other bioorthogonal reactions.[2] This rapid ligation is critical for applications involving low concentrations of reactants or when high temporal resolution is necessary, such as in live-cell imaging and pre-targeting strategies for in vivo applications.[2][3] The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, thereby driving the reaction to completion.[2]
The versatility of this chemistry allows for the fine-tuning of reaction rates by modifying the substituents on both the TCO and tetrazine moieties. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO generally accelerate the reaction. Furthermore, the inherent ring strain of the TCO derivative significantly influences the reaction rate, with more strained derivatives exhibiting faster kinetics.
Comparative Kinetic Data
The efficacy of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). The following table summarizes the reported k₂ values for various TCO and tetrazine derivatives, providing a basis for comparison. It is important to note that reaction conditions such as solvent and temperature can influence the observed rate constants.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water or Aqueous Media |
| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |
| TCO | Tetrazine 1 | 26,000 ± 500 | PBS at 37°C |
| TCO | Tetrazine 2 (electron-donating) | 820 ± 70 | PBS at 37°C |
| TCO | Tetrazine 4 (electron-withdrawing) | 22,000 ± 2,000 | PBS at 37°C |
| axial-5-hydroxy-TCO (a-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | Not specified |
| sTCO | 3-methyl-6-phenyl-tetrazine | 420 ± 49 | ACN/PBS |
| TCO-PEG₄ | Me₄Pyr-Tz | 69,400 | DPBS |
Experimental Protocols for Measuring Reaction Kinetics
Accurate determination of reaction kinetics is crucial for comparing and selecting the most suitable bioorthogonal reaction for a given application. The two most common methods for measuring these rapid reaction rates are Stopped-Flow UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for monitoring fast reactions that involve a change in the absorbance spectrum of the reactants or products. The disappearance of the characteristic absorbance of the tetrazine (typically between 510-540 nm) is monitored over time.
Protocol:
-
Sample Preparation: Prepare stock solutions of the TCO derivative and the tetrazine derivative in a suitable buffer (e.g., PBS). The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).
-
Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
Data Acquisition: Load the reactant solutions into separate syringes. Rapidly mix the solutions and monitor the decrease in tetrazine absorbance over time.
-
Data Analysis: Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess (k₂ = k_obs / [TCO]).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to monitor reaction kinetics by integrating the signals of reactant and product protons over time. This method is particularly useful when there is no significant change in the UV-Vis spectrum upon reaction.
Protocol:
-
Sample Preparation: Prepare a solution of one reactant (e.g., TCO derivative) in a deuterated solvent in an NMR tube. Prepare a concentrated solution of the second reactant (e.g., a tetrazine) in the same deuterated solvent.
-
Instrument Setup: Place the NMR tube containing the first reactant into the NMR spectrometer and acquire a reference spectrum (t=0). Ensure the spectrometer is properly tuned and shimmed.
-
Data Acquisition: Initiate the reaction by adding a small volume of the concentrated second reactant to the NMR tube and mix quickly. Acquire a series of spectra at defined time intervals.
-
Data Analysis: Process the spectra and integrate the characteristic peaks of a reactant and a product in each spectrum. Plot the concentration of the reactant or product as a function of time and fit the data to the appropriate integrated rate law to determine the second-order rate constant.
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: Mechanism of the TCO-tetrazine iEDDA reaction.
Caption: General experimental workflow for bioconjugation.
Conclusion
The inverse electron-demand Diels-Alder reaction between TCO and tetrazine derivatives offers unparalleled reaction kinetics, making it an invaluable tool for a wide range of applications in chemical biology, drug delivery, and molecular imaging. The ability to tune the reaction rate through synthetic modifications to both reaction partners provides a high degree of control for sophisticated experimental designs. The provided experimental protocols offer a foundation for researchers to quantitatively assess and compare the kinetics of various TCO-tetrazine pairs in their own experimental settings, enabling the rational selection of reagents for their specific needs.
References
Quantifying Cy3-PEG2-TCO Labeling: A Comparative Guide to Mass Spectrometry, UV-Vis Spectroscopy, and HPLC Analysis
For researchers and drug development professionals leveraging bioorthogonal chemistry, the precise quantification of labeling efficiency is paramount for reproducible and reliable results. The conjugation of Cy3-PEG2-TCO to a tetrazine-functionalized molecule of interest is a powerful tool for fluorescently tagging biomolecules. This guide provides an objective comparison of three common analytical techniques—Mass Spectrometry, UV-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—for quantifying the efficiency of this labeling reaction.
Data Presentation: A Head-to-Head Comparison
The choice of analytical method for quantifying this compound labeling efficiency depends on a variety of factors, including the required sensitivity, sample complexity, desired throughput, and available instrumentation. The following table summarizes the key performance characteristics of Mass Spectrometry, UV-Vis Spectroscopy, and HPLC for this application.
| Feature | Mass Spectrometry (MS) | UV-Visible (UV-Vis) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Primary Measurement | Mass-to-charge ratio (m/z) of labeled vs. unlabeled molecules. | Absorbance of the Cy3 dye and the biomolecule. | Separation and quantification of labeled and unlabeled species based on retention time. |
| Specificity | Very High: Directly confirms the covalent modification and can identify the site of labeling.[1] | Moderate: Relies on the unique absorbance spectrum of Cy3, but can be prone to interference from other absorbing species.[2][3] | High: Can resolve labeled and unlabeled molecules, as well as other impurities.[4] |
| Sensitivity | Very High: Capable of detecting analytes at the femtomole to attomole level.[5] | Low to Moderate: Generally less sensitive than MS, especially for low-abundance proteins. | High: With appropriate detectors (e.g., fluorescence), can achieve high sensitivity. |
| Quantitative Accuracy | High: With the use of internal standards, can provide highly accurate quantification. | Moderate: Accuracy can be affected by variations in extinction coefficients upon conjugation and interfering substances. | High: Provides accurate quantification based on peak area, especially with proper calibration. |
| Throughput | Moderate to High: Dependent on the sample preparation and LC runtime. | High: Rapid measurements can be performed on multiple samples. | Moderate: Each sample requires a separate chromatographic run. |
| Cost | High: Instrumentation and maintenance are expensive. | Low: Spectrophotometers are relatively inexpensive and widely available. | Moderate: HPLC systems represent a moderate capital investment. |
| Sample Complexity | Tolerant to complex mixtures, especially when coupled with LC. | Sensitive to interfering substances that absorb in the same wavelength range. | Well-suited for separating components in complex mixtures. |
| Information Provided | Labeling efficiency, confirmation of covalent bond, site of modification, structural information. | Degree of Labeling (DOL) - average number of dye molecules per biomolecule. | Purity of the labeled product, separation of isomers, quantification of labeled vs. unlabeled species. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific biomolecule and experimental setup.
Mass Spectrometry (LC-MS/MS) Protocol for Labeling Efficiency
This protocol outlines the steps for quantifying the labeling efficiency of a tetrazine-functionalized peptide with this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Perform the labeling reaction by incubating the tetrazine-functionalized peptide with a molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) at room temperature.
-
Quench the reaction if necessary.
-
For complex samples, protein digestion using an appropriate enzyme (e.g., trypsin) may be required to generate smaller peptides for analysis.
-
Desalt the sample using a C18 spin column or similar method to remove excess reagents and buffer components that can interfere with MS analysis.
-
-
Liquid Chromatography (LC) Separation:
-
Column: C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time (e.g., 30-60 minutes) to ensure separation of the unlabeled and labeled peptides.
-
Flow Rate: Dependent on the column dimensions (e.g., 200-400 nL/min for nano-LC).
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization Source: Electrospray Ionization (ESI).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
MS1 Scan: Acquire full scan mass spectra to identify the precursor ions of both the unlabeled and this compound-labeled peptides.
-
Data Analysis:
-
Extract the ion chromatograms (XICs) for the theoretical m/z values of the unlabeled and labeled peptides.
-
Calculate the peak areas for both species.
-
Determine the labeling efficiency by calculating the ratio of the peak area of the labeled peptide to the sum of the peak areas of the labeled and unlabeled peptides.
-
-
UV-Vis Spectroscopy Protocol for Degree of Labeling (DOL)
This protocol describes how to determine the average number of Cy3 molecules conjugated to a protein using UV-Vis spectroscopy.
-
Sample Preparation:
-
After the labeling reaction, remove all non-conjugated this compound from the labeled protein. This is a critical step and can be achieved by methods such as dialysis or size-exclusion chromatography.
-
-
Absorbance Measurements:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the absorbance maximum of Cy3 (approximately 550 nm). Use a quartz cuvette.
-
If the absorbance is too high, dilute the sample with a suitable buffer and record the dilution factor.
-
-
Calculations:
-
Protein Concentration (M):
-
Protein Conc. (M) = [A280 - (A_max_Cy3 * CF)] / ε_protein
-
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
A_max_Cy3 is the absorbance of the conjugate at the Cy3 maximum wavelength (~550 nm).
-
CF is the correction factor for the Cy3 absorbance at 280 nm (A280 of dye / Amax of dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Degree of Labeling (DOL):
-
DOL = A_max_Cy3 / (ε_Cy3 * Protein Conc. (M))
-
Where:
-
ε_Cy3 is the molar extinction coefficient of Cy3 at its absorbance maximum (~150,000 cm⁻¹M⁻¹).
-
-
-
HPLC Protocol for Quantification of Labeled and Unlabeled Species
This protocol details the use of reversed-phase HPLC with UV detection to separate and quantify the labeled and unlabeled peptide.
-
Sample Preparation:
-
Prepare the sample after the labeling reaction. It may be necessary to quench the reaction.
-
Filter the sample through a 0.22 µm filter before injection to remove any particulates.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column with specifications suitable for peptide separation.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: An optimized linear gradient to resolve the unlabeled peptide from the this compound labeled peptide. The increased hydrophobicity of the labeled peptide will typically result in a longer retention time.
-
Flow Rate: Appropriate for the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
-
Detection: UV detector set to a wavelength where both the peptide backbone (e.g., 214 nm) and the Cy3 dye (e.g., 550 nm) absorb, or a diode array detector (DAD) to monitor multiple wavelengths.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas of the unlabeled and labeled peptides in the chromatogram.
-
Calculate the labeling efficiency as a percentage:
-
Labeling Efficiency (%) = (Area_labeled / (Area_labeled + Area_unlabeled)) * 100
-
-
For more accurate quantification, a calibration curve can be generated using standards of known concentrations for both the unlabeled and labeled peptide.
-
Mandatory Visualization
To further clarify the experimental processes and logical relationships, the following diagrams have been generated using the DOT language.
References
- 1. microsaic.com [microsaic.com]
- 2. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 3. What are the limitations of UV-Vis spectroscopy? | AAT Bioquest [aatbio.com]
- 4. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. What Are the Advantages of Mass Spectrometry Compared to Other Analytical Methods | MtoZ Biolabs [mtoz-biolabs.com]
A Researcher's Guide to Bioorthogonal Labeling: Evaluating Alternatives to TCO-Tetrazine Chemistry
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, celebrated for its exceptionally fast reaction kinetics.[1] This rapid ligation has enabled advancements in live-cell imaging, drug delivery, and in vivo studies.[2] However, the landscape of bioorthogonal chemistry is rich and varied, offering a toolbox of alternative reactions, each with a unique profile of reactivity, stability, and application potential. For researchers, scientists, and drug development professionals, selecting the optimal bioorthogonal pair is critical for experimental success.
This guide provides an objective comparison of prominent alternatives to the TCO-tetrazine ligation, supported by quantitative kinetic data and detailed experimental protocols for their application in biological contexts.
Quantitative Comparison of Bioorthogonal Reaction Kinetics
The efficacy of a bioorthogonal reaction is quantitatively described by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications involving low reactant concentrations or the tracking of rapid biological processes. The table below summarizes the reported k₂ values for several key bioorthogonal reactions, offering a clear comparison of their kinetic performance against the TCO-tetrazine standard.
| Bioorthogonal Reaction | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| iEDDA Ligation | TCO | Tetrazine | ~800 - 30,000 [3] | Benchmark. Exceptionally fast, catalyst-free, and highly bioorthogonal. TCO can exhibit some instability.[4] |
| iEDDA Ligation | Norbornene | Tetrazine | ~1[2] | Reactants are often more stable than TCOs, but kinetics are significantly slower. |
| SPAAC | Azide | DBCO | ~1 - 2 | Widely Used. Excellent stability and bioorthogonality. Good balance of reactivity and stability. Catalyst-free. |
| SPAAC | Azide | BCN | ~0.1 - 0.5 | Good reactivity and small size. |
| SPAAC | Azide | DIFO | ~0.076 | Fluorination increases reactivity but can also increase hydrophobicity and side reactions. |
| SPANC | Nitrone | Cyclooctyne (e.g., DIBO) | ~3 - 32 | Fast. Kinetics are significantly faster than most SPAAC reactions and are enhanced in water. |
| Oxime Ligation | Aldehyde/Ketone | Aminooxy/Hydrazine | ~10⁻³ - 10⁻² | Catalyst-Dependent. Kinetics are slow but can be significantly accelerated by aniline catalysts. Forms a stable C=N bond. |
| Staudinger Ligation | Azide | Phosphine | ~10⁻³ | Classic Method. Generally slow kinetics. "Traceless" versions leave a native amide bond. |
Note: Reaction rates are dependent on the specific molecular structures, solvent, and temperature.
Key Alternative Bioorthogonal Reactions and Mechanisms
Below are visualizations of the reaction mechanisms for four key alternatives to the TCO-tetrazine ligation.
1. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is the most widely used copper-free click chemistry, relying on the ring strain of a cyclooctyne to react with an azide. This reaction is highly bioorthogonal as both functional groups are abiotic and stable. A variety of cyclooctynes, such as DBCO (dibenzocyclooctyne), have been developed to optimize kinetics and solubility.
2. Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
SPANC is a rapid bioorthogonal reaction between a strained alkyne and a nitrone. Its kinetics are notably faster than SPAAC, providing an excellent alternative when rapid labeling is required. The resulting N-alkylated isoxazoline linkage is stable under physiological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cy3 and Other Fluorophores for Live-Cell Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that significantly impacts the quality and reliability of live-cell imaging data. This guide provides an objective comparison of Cyanine3 (Cy3) with other commonly used fluorophores, supported by photophysical data and a generalized experimental protocol for evaluation.
The ideal fluorophore for live-cell imaging should exhibit high brightness, exceptional photostability, minimal cytotoxicity, and possess excitation and emission spectra that are compatible with available imaging instrumentation while minimizing cellular autofluorescence.[1][2] Historically, organic dyes like Cy3 have been workhorses in the field, offering bright signals for various applications.[3][4] However, the advent of advanced fluorophores, such as the Alexa Fluor family, and the continuous development of fluorescent proteins have expanded the toolkit available to researchers, each with distinct advantages and disadvantages.[1]
Performance Comparison of Common Fluorophores
The performance of a fluorophore is determined by several key photophysical parameters. The molar extinction coefficient reflects the efficiency of light absorption, while the quantum yield indicates the efficiency of converting absorbed light into emitted fluorescence. The product of these two values is a measure of the fluorophore's intrinsic brightness. Photostability, or the resistance to photobleaching, is another crucial factor, as it dictates the duration of imaging experiments and the ability to capture dynamic cellular processes.
Below is a summary of the key photophysical properties of Cy3 and a selection of alternative fluorophores commonly used in live-cell imaging.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness* | Photostability |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | 22,500 | Moderate |
| Alexa Fluor 555 | ~555 | ~565 | >130,000 | ~0.10 | >13,000 | High |
| TRITC | ~550 | ~575 | ~85,000 | ~0.20 | 17,000 | Low |
| Rhodamine B | 555 | 627 | ~110,000 | 0.97 | 106,700 | Moderate |
| GFP (eGFP) | ~488 | ~507 | ~56,000 | ~0.60 | 33,600 | Moderate |
| mCherry | ~587 | ~610 | ~72,000 | ~0.22 | 15,840 | High |
| SiR | ~652 | ~674 | ~100,000 | ~0.40 | 40,000 | High |
*Relative Brightness is calculated as (Molar Extinction Coefficient * Quantum Yield). Higher values indicate greater intrinsic brightness. Data is compiled from various sources and can vary depending on the molecular conjugate and local environment.
As the table indicates, while Cy3 is a bright and widely used dye, alternatives like Alexa Fluor 555 offer significantly improved photostability, making them more suitable for long-term imaging experiments. Rhodamine derivatives can provide exceptional brightness. Genetically encoded fluorescent proteins like GFP and mCherry offer the advantage of specific protein labeling within living cells, although they are generally less bright and photostable than many organic dyes. Far-red dyes like Silicon Rhodamine (SiR) are advantageous for their ability to minimize phototoxicity and background autofluorescence.
Experimental Workflow and Protocols
To objectively compare the performance of different fluorophores for a specific live-cell imaging application, a standardized experimental workflow is essential. The following protocol outlines a general procedure for labeling and imaging live cells with fluorescent dyes.
Generalized Protocol for Live-Cell Imaging with Organic Dyes
Materials:
-
Adherent cells cultured on glass-bottom imaging dishes.
-
Complete cell culture medium.
-
Live-cell imaging medium (e.g., phenol red-free DMEM).
-
Stock solutions of fluorescent dyes (e.g., Cy3, Alexa Fluor 555) conjugated to the molecule of interest (e.g., antibody, small molecule).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Plate cells on imaging dishes at a density that will result in a sub-confluent monolayer at the time of imaging.
-
Probe Preparation: Prepare the final labeling solution by diluting the fluorescent probe stock solution in pre-warmed imaging medium to the desired working concentration. This concentration should be optimized to maximize signal-to-noise while minimizing potential cytotoxicity.
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for the appropriate duration (typically 15-60 minutes) at 37°C in a CO2 incubator.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells 2-3 times with pre-warmed imaging medium to remove unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with imaging on a fluorescence microscope equipped with the appropriate filter sets and an environmental chamber to maintain temperature, CO2, and humidity.
-
For a comparative analysis, it is crucial to maintain identical imaging parameters (e.g., laser power, exposure time, acquisition rate) for all fluorophores being tested.
Caption: A generalized workflow for live-cell imaging experiments using fluorescent probes.
Signaling Pathway Visualization: MAPK/ERK Pathway
Live-cell imaging is instrumental in dissecting the spatiotemporal dynamics of cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Its dysregulation is often implicated in cancer. Fluorescent probes targeting components of this pathway allow for real-time visualization of its activation and propagation.
References
Safety Operating Guide
Proper Disposal of Cy3-PEG2-TCO: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for Cy3-PEG2-TCO, a fluorescent labeling reagent. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. The following procedures are based on best practices for handling chemical waste and should be performed in accordance with your institution's specific environmental health and safety (EHS) protocols.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields. All handling of the compound, especially in its solid form or when preparing solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any aerosols or fine particles.
In the event of a spill, isolate the area to prevent further contamination. For small spills, use an inert absorbent material to collect the waste. All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste. For larger spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Waste Characterization
This compound should be treated as hazardous chemical waste. This classification is primarily due to the properties of its constituent components: the Cy3 fluorescent dye and the reactive trans-cyclooctene (TCO) moiety. While polyethylene glycol (PEG) is generally considered non-hazardous and biodegradable, the overall characteristics of the molecule necessitate its disposal as regulated chemical waste.
| Component | Hazard Classification | Primary Disposal Concern |
| Cy3 Dye | Fluorescent Dye | Potential environmental persistence and toxicity. Should not enter wastewater systems. |
| PEG2 | Polyethylene Glycol | Generally non-hazardous and biodegradable. |
| TCO | trans-cyclooctene | Reactive chemical group. |
Step-by-Step Disposal Protocol
All waste containing this compound, including unused stock solutions, contaminated consumables (e.g., pipette tips, microfuge tubes), and spill cleanup materials, must be collected for disposal by a certified hazardous waste management provider. Do not dispose of this chemical down the drain or in the regular trash.[1]
-
Segregate Waste: Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical. It is recommended to use a clearly marked, dedicated waste container for this purpose.[2] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[2]
-
Label Container: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the primary hazards (e.g., "Chemical Waste for Incineration") and the date the waste was first added to the container.
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from general laboratory traffic and incompatible materials. Ensure the container is kept closed except when adding waste.
-
Arrange for Pickup: Once the waste container is full, or in accordance with your institution's waste storage time limits, contact your EHS department to schedule a pickup. Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Disclaimer: This guide is intended for informational purposes and is based on general laboratory safety principles. Always consult your institution's specific chemical hygiene plan and EHS guidelines for definitive procedures and regulatory requirements.
References
Personal protective equipment for handling Cy3-PEG2-TCO
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with Cy3-PEG2-TCO. Adherence to these procedures is critical for ensuring laboratory safety and proper experimental execution.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | PPE Item | Specifications |
| Hands | Nitrile Gloves | Chemical-resistant. Double-gloving is recommended. |
| Eyes | Safety Goggles | Splash-proof and conforming to EN 166 (EU) or NIOSH (US) standards.[5] |
| Face | Face Shield | To be worn over safety goggles, especially when handling the powder form or creating solutions. |
| Body | Laboratory Coat | Fully buttoned. |
| Respiratory | Dust mask/Respirator | Recommended when handling the powder form to avoid inhalation. |
| Feet | Closed-toe Shoes | Made of a non-porous material. |
Operational Plan: Step-by-Step Handling Protocol
This section provides a procedural workflow for the safe handling of this compound from receipt to preparation for experimental use.
2.1. Receiving and Storage
-
Upon receipt, inspect the vial for any damage.
-
Store the vial at -20°C in a desiccated, dark environment as recommended for similar compounds.
-
Log the compound in your laboratory's chemical inventory.
2.2. Preparation of Stock Solution
-
Work Area Preparation : Conduct all work in a chemical fume hood or a designated well-ventilated area. Cover the work surface with absorbent, disposable bench paper.
-
Reagent Equilibration : Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Reconstitution :
-
Add the appropriate solvent (e.g., anhydrous DMSO or DMF) to the vial to create a stock solution. For example, to create a 10 mM stock solution from 1 mg of the compound, refer to the manufacturer's instructions or calculate the required solvent volume based on the molecular weight.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microtubes to protect from light. Store aliquots at -20°C.
2.3. Use in Experiments (Example: Protein Labeling)
-
Reaction Buffer : Ensure the pH of the protein solution is appropriate for the labeling reaction, typically around 8.5 ± 0.5. A common buffer is sodium carbonate-bicarbonate.
-
Molar Ratio : The optimal molar ratio of the dye to the protein should be determined empirically, but a starting point of a 10-fold molar excess of the dye is often recommended.
-
Reaction Incubation : Mix the protein solution and the this compound stock solution gently. Incubate the reaction in the dark at room temperature for approximately 60 minutes.
-
Purification : After incubation, separate the labeled protein from the unreacted dye using methods such as gel filtration or dialysis.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Liquid Waste : Collect all liquid waste containing the dye in a designated, sealed, and clearly labeled hazardous waste container. This includes unused stock solutions and reaction mixtures.
-
Solid Waste : Dispose of all contaminated solid materials, such as pipette tips, microtubes, gloves, and bench paper, in a designated solid hazardous waste container.
-
Disposal Procedure :
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name.
-
Store the waste containers in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal according to institutional and local regulations.
-
Quantitative Data
Specific quantitative data for this compound is not available. The following table provides data for the core Cy3 fluorophore.
Table 2: Physicochemical Data for Cy3
| Property | Value | Notes |
| CAS Number | 146368-13-0 | |
| Molecular Formula | C₃₁H₃₈N₂O₈S₂ | |
| Molecular Weight | 630.77 g/mol | |
| Excitation Maximum (λex) | 554 nm | |
| Emission Maximum (λem) | 568 nm | |
| Storage Temperature | -80°C to -20°C (in solvent, protected from light) |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
